GSK-LSD1 Dihydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZOGMSPBHPNS-WICJZZOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK-LSD1: A Technical Guide to a Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in epigenetic regulation.[1][2][3] As a flavin-dependent amine oxidase, LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and H3K9, thereby modulating gene expression.[4][5][6][7][8] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][9][10] GSK-LSD1 serves as a valuable chemical probe for studying the biological functions of LSD1 and for the development of novel anticancer therapies. This guide provides an in-depth overview of GSK-LSD1, including its mechanism of action, effects on cellular signaling pathways, and relevant experimental protocols.
Introduction to LSD1 and GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered.[4] It is a key component of several transcriptional co-repressor complexes and is involved in various cellular processes, including differentiation, hematopoiesis, and the regulation of gene expression.[1][8] LSD1's catalytic activity is dependent on a flavin adenine dinucleotide (FAD) cofactor.[4][5]
GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[1][2][11] It exhibits high potency and selectivity, making it a crucial tool for elucidating the therapeutic potential of LSD1 inhibition. A structurally related compound, GSK2879552, has been evaluated in clinical trials for AML and SCLC.[3][7][10][12][13]
Mechanism of Action
Enzymatic Mechanism of LSD1
The demethylation reaction catalyzed by LSD1 is an FAD-dependent oxidative process. The reaction proceeds through the following key steps:
-
Substrate Binding: The methylated lysine residue of histone H3 binds to the active site of LSD1.
-
Oxidation: The FAD cofactor oxidizes the methylated amine of the lysine substrate, forming an iminium ion intermediate.[4][5]
-
Hydrolysis: The iminium ion is subsequently hydrolyzed, releasing formaldehyde and the demethylated lysine.
-
FAD Regeneration: The reduced FAD is re-oxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.[1]
Caption: Enzymatic mechanism of LSD1-mediated histone demethylation.
Irreversible Inhibition by GSK-LSD1
GSK-LSD1 is a mechanism-based inhibitor that forms a covalent adduct with the FAD cofactor, leading to the irreversible inactivation of the enzyme.[14] This covalent modification prevents the FAD cofactor from participating in the catalytic cycle, thereby blocking the demethylase activity of LSD1.[14] Irreversible inhibitors like GSK-LSD1 have also been shown to reduce the binding of LSD1 to chromatin.[6]
Caption: Mechanism of irreversible inhibition of LSD1 by GSK-LSD1.
Cellular Effects and Signaling Pathways
Inhibition of LSD1 by GSK-LSD1 leads to a variety of cellular effects, primarily through the modulation of gene expression. By preventing the demethylation of H3K4, GSK-LSD1 treatment results in an increase in H3K4 methylation at the regulatory elements of specific genes, leading to their transcriptional activation.[6]
Effects on Cancer Cell Proliferation and Differentiation
GSK-LSD1 has been shown to inhibit the proliferation of a range of cancer cell lines, with a notable sensitivity observed in AML and SCLC cells.[1][3][10] The anti-proliferative effect is often cytostatic.[10] In AML cell lines, treatment with GSK-LSD1 or GSK2879552 induces the expression of cell surface markers associated with a differentiated immunophenotype, such as CD11b and CD86.[3][8]
Modulation of Signaling Pathways
LSD1 is involved in the regulation of several key signaling pathways implicated in cancer. Inhibition of LSD1 with GSK-LSD1 has been reported to:
-
Repress oncogenic pathways: GSK-LSD1 can inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways.[12]
-
Promote tumor suppressor pathways: GSK-LSD1 has been shown to promote the expression of the tumor suppressor p53.[12]
-
Activate developmental pathways: In SCLC, LSD1 inhibition can lead to the activation of the NOTCH signaling pathway.[15]
Caption: Overview of a signaling pathway modulated by GSK-LSD1.
Data Presentation
In Vitro Potency and Selectivity of GSK-LSD1
| Target | Assay Type | IC50 | Selectivity vs. LSD1 | Reference |
| LSD1 | Cell-free assay | 16 nM | - | [1][3][16] |
| LSD2 | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
| MAO-A | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
| MAO-B | FAD-utilizing enzyme assay | >1000-fold | >1000-fold | [1][3][16] |
Cellular Activity of GSK-LSD1 and GSK2879552
| Compound | Cell Lines | Assay Type | Average EC50 | Reference |
| GSK-LSD1 | Cancer cell lines | Gene expression changes | < 5 nM | [1][2][11] |
| GSK-LSD1 | Cancer cell lines | Cell growth inhibition | < 5 nM | [1][2][11] |
| GSK2879552 | AML cell lines (19 of 25) | Anti-proliferative effects | Potent | [3] |
In Vivo Efficacy of GSK2879552
| Cancer Type | Model | Treatment | Outcome | Reference |
| SCLC | Mouse xenograft | GSK2879552 | >80% tumor growth inhibition | [3] |
Summary of Adverse Events in GSK2879552 Phase I Clinical Trials
| Indication | Most Frequent Adverse Events (All Grades) | Treatment-Related Grade 3/4 Adverse Events | Reason for Termination | Reference |
| Relapsed/Refractory AML | Febrile neutropenia (54%), nausea (46%), hypokalemia (41%), fatigue (34%) | Thrombocytopenia (7 events were Grade 4) | Toxicity and lack of clinical benefit | [11][13] |
| Relapsed/Refractory SCLC | Thrombocytopenia (41%) | Encephalopathy (4 SAEs) | Poor disease control and high rate of adverse events | [17][18] |
Experimental Protocols
LSD1 Biochemical Inhibition Assay (Peroxidase Coupled Assay)
This assay measures the hydrogen peroxide produced during the LSD1-catalyzed demethylation reaction.
-
Principle: The hydrogen peroxide produced is used by horseradish peroxidase (HRP) to oxidize a substrate (e.g., Amplex Red), resulting in a fluorescent product that can be quantified.
-
Materials:
-
Human recombinant LSD1 enzyme
-
GSK-LSD1 or other test compounds
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
Black 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of GSK-LSD1 in assay buffer.
-
In a 96-well plate, pre-incubate the LSD1 enzyme with the serially diluted GSK-LSD1 on ice for 15 minutes.
-
Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate, HRP, and Amplex Red.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of GSK-LSD1 and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Principle: The CellTiter-Glo® reagent lyses cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of metabolically active cells.
-
Materials:
-
Cancer cell lines (e.g., AML or SCLC)
-
GSK-LSD1 or other test compounds
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GSK-LSD1. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 6 days).[8]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the EC50 value.
-
Caption: General experimental workflow for the evaluation of an LSD1 inhibitor.
Conclusion
GSK-LSD1 is a powerful chemical probe that has been instrumental in advancing our understanding of the biological roles of LSD1 and its potential as a therapeutic target in oncology. Its high potency, selectivity, and irreversible mechanism of action make it an ideal tool for both basic research and drug discovery efforts. While the clinical development of the related compound GSK2879552 was halted due to toxicity and limited efficacy, the knowledge gained from these studies continues to inform the development of next-generation LSD1 inhibitors with improved therapeutic windows. The detailed information provided in this guide serves as a comprehensive resource for researchers dedicated to exploring the therapeutic potential of targeting LSD1 in cancer and other diseases.
References
- 1. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. proteopedia.org [proteopedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. Phase I, Open-Label, Dose-Escalation Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Efficacy of GSK2879552 in Relapsed/Refractory SCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of GSK-LSD1 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-LSD1 dihydrochloride is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in epigenetic regulation.[1][2][3][4] LSD1, also known as KDM1A, primarily catalyzes the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a process generally associated with transcriptional repression.[5][6] It can also demethylate H3K9 in complex with the androgen receptor, leading to transcriptional activation.[6] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroblastoma, making it a compelling target for therapeutic intervention.[7][8][9] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, detailing its inhibitory potency, selectivity, effects on cancer cell lines, and impact on key signaling pathways.
Core Mechanism of Action
GSK-LSD1 is a mechanism-based inactivator of LSD1, forming an irreversible covalent bond with the flavin adenine dinucleotide (FAD) cofactor essential for the enzyme's catalytic activity.[7] This irreversible inhibition leads to a sustained blockade of LSD1's demethylase function, resulting in the accumulation of its substrates, primarily H3K4me2, at the promoter and enhancer regions of target genes.[10] The subsequent alteration in the epigenetic landscape leads to changes in gene expression, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis.[11][12][13]
Quantitative Analysis of In Vitro Activity
The in vitro potency and selectivity of this compound have been characterized across various enzymatic and cell-based assays.
| Parameter | Value | Assay Type | Reference |
| IC50 (LSD1) | 16 nM | Cell-free enzymatic assay | [1][2][3][4] |
| Selectivity | >1000-fold vs. LSD2, MAO-A, MAO-B | Enzymatic assays | [1][2][3][7] |
| Average EC50 (Gene Expression) | < 5 nM | Cancer cell lines | [4][7] |
| Average EC50 (Cell Growth Inhibition) | < 5 nM | Cancer cell lines | [4][7] |
| Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| PeTa | Merkel Cell Carcinoma | Low nM range | [14] |
| MKL-1 | Merkel Cell Carcinoma | Low nM range | [14] |
| WaGa | Merkel Cell Carcinoma | Low nM range | [14] |
| MS-1 | Merkel Cell Carcinoma | Low nM range | [14] |
| SCLC Cell Lines (sensitive) | Small Cell Lung Cancer | >50% growth inhibition at 0.3 µM | [15] |
Signaling Pathways Modulated by GSK-LSD1
Inhibition of LSD1 by this compound perturbs several critical signaling pathways implicated in cancer.
-
Notch Signaling Pathway: LSD1 is known to be an integral component of the Notch-activating complex in the nucleus.[16] In some cancers, such as esophageal squamous cell carcinoma, LSD1 positively regulates the Notch pathway.[16] Inhibition of LSD1 can, therefore, lead to the downregulation of Notch target genes, impacting cell fate decisions and proliferation.
-
PI3K/Akt/mTOR Pathway: Evidence suggests a regulatory link between LSD1 and the PI3K/Akt/mTOR pathway.[16] In ovarian cancer cells, LSD1 negatively regulates autophagy through the mTOR signaling pathway.[17] Inhibition of LSD1 can thus induce autophagy.
-
Wnt/β-catenin Pathway: GSK-LSD1 has been shown to inhibit the Wnt/β-catenin signaling pathway.[18]
-
YAP/TAZ Pathway: The Hippo signaling effectors YAP and TAZ are also inhibited by GSK-LSD1 treatment.[18]
Below are diagrams illustrating the mechanism of LSD1 and the signaling pathways it influences.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
LSD1 (KDM1A) HTRF Inhibition Assay
This assay quantifies the enzymatic activity of LSD1 and the inhibitory potential of compounds like GSK-LSD1.
Methodology:
-
Compound Preparation: Perform 3-fold serial dilutions of this compound in the appropriate assay buffer.
-
Enzyme Pre-incubation: Pre-incubate the diluted compound with recombinant human LSD1 enzyme (e.g., 38.5 nM) for 15 minutes on ice in a 384-well plate.[11]
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of biotinylated monomethyl H3(1-21)K4 peptide substrate and flavin adenine dinucleotide (FAD).[11] The final DMSO concentration should be kept low (e.g., 0.5%).[11]
-
Incubation: Incubate the reaction mixture for 1 hour at 25°C.[11]
-
Detection: Stop the reaction and add the HTRF detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 detection antibody and XL665-conjugated streptavidin.[11]
-
Signal Measurement: After a further incubation period as per the manufacturer's instructions, read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistical curve.[11]
Cell Viability (MTT/MTS) Assay
This assay measures the effect of GSK-LSD1 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration, typically 72 to 96 hours, at 37°C in a humidified incubator.[11]
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[19][20]
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.[19][20]
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Methylation
This technique is used to assess the levels of specific histone modifications, such as H3K4me2 and H3K9me2, following treatment with GSK-LSD1.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells using an appropriate lysis buffer to extract total cellular proteins or perform histone extraction.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 10-25 µg of protein per lane on an SDS-polyacrylamide gel.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-total Histone H3) overnight at 4°C with gentle agitation.[22]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize the levels of histone modifications to the total histone H3 loading control to determine the relative changes upon GSK-LSD1 treatment.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of LSD1 in vitro. Its high potency, selectivity, and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of LSD1 inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of targeting LSD1 in cancer and other diseases. The observed modulation of key oncogenic signaling pathways underscores the multifaceted impact of this epigenetic inhibitor and provides a strong rationale for its further investigation in drug development programs.
References
- 1. GSK LSD 1 dihydrochloride | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 8. news-medical.net [news-medical.net]
- 9. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Combination LSD1 and HOTAIR-EZH2 inhibition disrupts cell cycle processes and induces apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. researchgate.net [researchgate.net]
- 16. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Western Blot Protocol for LSD1 Antibody (NB100-1762): Novus Biologicals [novusbio.com]
- 22. Histone western blot protocol | Abcam [abcam.com]
GSK-LSD1 in Epigenetic Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase homolog that plays a critical role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[3][4] GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inactivator of LSD1.[5][6] This document provides an in-depth technical overview of GSK-LSD1's mechanism of action, its effects on cellular processes, and detailed protocols for its experimental application.
Core Mechanism of Action
LSD1 primarily functions as a transcriptional corepressor by removing mono- and di-methyl groups from H3K4 (H3K4me1/2), marks associated with active enhancers and promoters.[5][7] This demethylation leads to a repressive chromatin state, silencing the expression of target genes, including those involved in cellular differentiation.[4][8] LSD1 is often found in transcriptional co-repressor complexes, such as the CoREST complex.[9]
GSK-LSD1 is an irreversible, mechanism-based inhibitor that covalently binds to the FAD cofactor of LSD1, thereby inactivating the enzyme.[1][3] This inactivation prevents the demethylation of H3K4me2, leading to its accumulation at specific gene loci. The subsequent increase in this active histone mark derepresses gene expression, promoting cellular differentiation and inhibiting proliferation in cancer cells.[4][7] In AML, for instance, this leads to the expression of myeloid differentiation markers like CD11b and CD86.[4][10]
Quantitative Data Summary
GSK-LSD1 and its closely related analog, GSK2879552, have been extensively characterized. The following tables summarize key quantitative metrics from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Value | Selectivity | Reference |
| GSK-LSD1 | LSD1 | Biochemical IC₅₀ | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [6] |
| GSK2879552 | LSD1 | Biochemical Kᵢ app | 1658 nM | Selective vs. LSD2, MAO-A, MAO-B | [11] |
| GSK-690 | LSD1 | Biochemical IC₅₀ | 90 nM | >200 µM vs. MAO-A | [3][12] |
Table 2: Cellular Activity
| Compound | Cell Type | Assay Type | Value (EC₅₀) | Effect | Reference |
| GSK-LSD1 | Cancer Cell Lines | Gene Expression | < 5 nM | Induces gene expression changes | [6] |
| GSK-LSD1 | Cancer Cell Lines | Growth Inhibition | < 5 nM | Inhibits cancer cell growth | [6] |
| GSK2879552 | AML Cell Lines | Proliferation | < 100 nM | Potent anti-proliferative activity | [11] |
| GSK2879552 | SCLC Cell Lines | Growth Inhibition | Potent | Cytostatic growth inhibition in 9/28 lines | [11] |
| GSK-LSD1 | Oral Cancer Cells | Proliferation | 1 - 10 µM | Inhibits EGF-induced proliferation | [13] |
| GSK2879552 | Primary AML Samples | Colony Formation | 94 - 95 nM | Inhibited blast colony formation in 4/5 samples | [4][11] |
Therapeutic Combinations and Signaling
The therapeutic potential of LSD1 inhibition can be enhanced through combination therapies. Studies have shown synergistic effects when GSK-LSD1 or its analogs are combined with other agents, such as all-trans retinoic acid (ATRA) in AML or GSK3 inhibitors.[5][14] These combinations can lead to more robust anti-leukemic activity, enhanced differentiation, and increased caspase-mediated cell death compared to single-agent treatments.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments involving GSK-LSD1.
Western Blot for Histone Mark Analysis
This protocol is for assessing changes in global H3K4me2 levels following GSK-LSD1 treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., AML or SCLC cell lines) at an appropriate density.
-
Treat cells with desired concentrations of GSK-LSD1 (e.g., 100 nM to 1 µM) or DMSO as a vehicle control for 48-96 hours.
-
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells in a hypotonic buffer and isolate nuclei via centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in ddH₂O.
-
-
SDS-PAGE and Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 (e.g., from Abcam or Cell Signaling Technology) overnight at 4°C.
-
Use an antibody for total Histone H3 as a loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using software like ImageJ, normalizing the H3K4me2 signal to the total H3 signal.[15][16]
-
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the workflow for identifying genome-wide changes in H3K4me2 occupancy after GSK-LSD1 treatment.
Detailed Steps:
-
Cell Treatment: Culture cells (minimum 1x10⁷ per ChIP sample) and treat with an effective concentration of GSK-LSD1 or DMSO for 24-48 hours.[17]
-
Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse cells to isolate nuclei. Resuspend nuclei in a lysis buffer and sonicate to shear chromatin into fragments of 200-500 bp. Centrifuge to remove debris.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against H3K4me2. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K. Purify the DNA using spin columns or phenol-chloroform extraction.
-
Sequencing and Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Analyze the data by mapping reads to a reference genome, calling peaks, and performing differential binding analysis between GSK-LSD1 and control samples to identify regions with significant changes in H3K4me2.[7][17]
Cell Viability / Proliferation Assay
This protocol measures the effect of GSK-LSD1 on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of GSK-LSD1. Include a DMSO-only control.
-
Incubation: Incubate the plate for an extended period, typically 6-10 days, to observe cytostatic effects.[4][5]
-
Viability Measurement:
-
Use a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control wells.
-
Plot the normalized values against the log of the compound concentration.
-
Calculate the EC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.[5]
-
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone demethylase Lsd1 regulates multiple repressive gene programs during T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 13. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rarecancernews.com [rarecancernews.com]
- 15. Targeting the LSD1-G9a-ER Stress Pathway as a Novel Therapeutic Strategy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of GSK-LSD1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of GSK-LSD1 (also known as GSK2879552), a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a key epigenetic modifier, and its inhibition has been explored as a therapeutic strategy in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).
Introduction: LSD1 as a Therapeutic Target
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2). By demethylating H3K4, a mark associated with active transcription, LSD1 generally functions as a transcriptional repressor. It is a key component of several co-repressor complexes and is crucial for processes like hematopoietic stem cell differentiation.
In various cancers, including AML and SCLC, LSD1 is overexpressed and contributes to the pathogenesis by blocking cellular differentiation and promoting proliferation. This has established LSD1 as a compelling therapeutic target for anticancer drug development.
Discovery of GSK-LSD1 (GSK2879552)
GSK-LSD1 was identified through a high-throughput screening of GlaxoSmithKline's compound library to find inhibitors of LSD1. The discovery process followed a logical progression from initial hit identification to lead optimization, focusing on potency, selectivity, and pharmacokinetic properties suitable for clinical development.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effects of GSK-LSD1 on Histone H3K4 and H3K9 Demethylation
This technical guide provides a comprehensive overview of the effects of GSK-LSD1, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), on the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This document details the mechanism of action, presents quantitative data, outlines experimental protocols, and visualizes key pathways and workflows.
Introduction to LSD1 and GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in transcriptional regulation.[1] LSD1 specifically removes mono- and di-methyl groups from H3K4 (H3K4me1/2), marks generally associated with active gene transcription.[2][3] By demethylating H3K4, LSD1 typically acts as a transcriptional co-repressor.[3][4] LSD1 can also demethylate H3K9me1/2, which are repressive marks.[1][3] In this context, LSD1 functions as a transcriptional co-activator.[1][3] The substrate specificity of LSD1 is often determined by the protein complexes with which it associates.[3] For instance, its interaction with the androgen receptor can switch its activity from H3K4 to H3K9 demethylation.[5]
GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of LSD1.[6][7] It has become a valuable chemical probe for studying the biological functions of LSD1 and for investigating its therapeutic potential, particularly in oncology.[6][8]
Mechanism of Action of GSK-LSD1
GSK-LSD1 acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme.[9][10] This inactivation of LSD1 leads to a global increase in its primary substrates, H3K4me1 and H3K4me2, at the regulatory elements of target genes.[2] Studies have shown that treatment with GSK-LSD1 results in a significant increase in H3K4me2 at promoter regions.[2][11]
The effect of GSK-LSD1 on H3K9 demethylation is more context-dependent. While LSD1 is known to demethylate H3K9me2, inhibition by GSK-LSD1 has been observed to increase H3K9me2 levels at the promoters of certain genes, suggesting that LSD1-mediated demethylation of both H3K4 and H3K9 can occur at the same genomic regions.[12] However, some studies using retinal explants did not observe a significant global change in H3K9me2 levels upon LSD1 inhibition, indicating that the effects on specific genes are more pronounced.[13]
Quantitative Data on GSK-LSD1 Activity
The following tables summarize the quantitative data on the biochemical potency and cellular effects of GSK-LSD1.
Table 1: Biochemical Potency and Selectivity of GSK-LSD1
| Target | Potency (IC₅₀) | Selectivity | Reference |
| LSD1 (KDM1A) | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [6][7][14] |
| LSD1 (KDM1A) | Kᵢapp 160 nM | Highly selective against other FAD-dependent enzymes | [10] |
Table 2: Cellular Effects of GSK-LSD1
| Cell Line Type | Effect | Potency (EC₅₀) | Reference |
| Cancer Cell Lines (average) | Gene Expression Changes | < 5 nM | [6][14] |
| Cancer Cell Lines (average) | Growth Inhibition | < 5 nM | [6][14] |
| MOLM-13 (AML) | BrdU Incorporation Inhibition | ~10 nM | [8] |
Table 3: Effects of GSK-LSD1 on Histone Methylation
| Cell/Tissue Type | Histone Mark | Observed Effect | Reference |
| Epidermal Progenitors | Global H3K4me1 | 15% increase | [2] |
| Epidermal Progenitors | Global H3K4me2 | 6% increase | [2] |
| Epidermal Progenitors | H3K4me2 at gained regions | Significant increase | [2][11] |
| HL-60 (Promyelocytic Leukemia) | H3K4me2 at OR promoters | Increase | [12] |
| HL-60 (Promyelocytic Leukemia) | H3K9me2 at OR promoters | Increase | [12] |
| Mouse Retinal Explants | Global H3K4me2 | No significant change | [13] |
| Mouse Retinal Explants | Global H3K9me2 | No significant change | [13] |
| Mouse Retinal Explants | H3K4me2 at rod-specific promoters | ~2-fold increase | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
LSD1 Biochemical Inhibition Assay (HRP-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
GSK-LSD1 inhibitor
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or similar fluorescent substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well microplate (black, for fluorescence)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of GSK-LSD1 in the assay buffer.
-
In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the fluorescent substrate to each well.
-
Add the GSK-LSD1 dilutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
Measure the fluorescence using an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.[15][16][17]
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]
Cellular Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
Complete cell culture medium
-
GSK-LSD1
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to a detector (e.g., HRP)
-
Substrate for the detector (e.g., TMB)
-
Stop solution
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with a serial dilution of GSK-LSD1 for the desired duration (e.g., 6 days).[8]
-
Add the BrdU labeling reagent to the culture medium and incubate for a few hours to allow for incorporation.
-
Remove the labeling medium and fix the cells. Denature the DNA to allow antibody access to the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate.
-
Wash the cells and add the substrate solution.
-
After color development, add the stop solution and measure the absorbance at the appropriate wavelength.
-
Determine the EC₅₀ for growth inhibition based on the dose-response curve.[8]
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of specific histone modifications at particular genomic regions.
Materials:
-
Cells treated with DMSO (control) or GSK-LSD1
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibodies specific for H3K4me2 and H3K9me2
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR or reagents for library preparation for sequencing (ChIP-seq)
Protocol:
-
Treat cells with either DMSO or GSK-LSD1.
-
Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with specific antibodies (e.g., anti-H3K4me2) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.[2]
Visualizations of Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key concepts.
Caption: Mechanism of LSD1 demethylation and irreversible inhibition by GSK-LSD1.
Caption: Workflow for assessing GSK-LSD1 effects on histone methylation.
Caption: Dual role of LSD1 in transcriptional regulation and its inhibition by GSK-LSD1.
Conclusion
GSK-LSD1 is a powerful and specific tool for probing the functions of LSD1. Its primary and most consistently observed effect is the inhibition of H3K4me1/2 demethylation, leading to increased levels of these active histone marks, particularly at gene promoters. The impact of GSK-LSD1 on H3K9 demethylation appears to be more nuanced and dependent on the cellular and genomic context. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the epigenetic regulatory functions of LSD1. Further investigation into the context-dependent effects of LSD1 inhibition will be crucial for the development of targeted epigenetic therapies.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
GSK-LSD1 and its impact on gene transcription
An In-depth Technical Guide on GSK-LSD1 and its Impact on Gene Transcription
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). We will delve into its core mechanism of action, its profound impact on gene transcription, and the experimental methodologies used to characterize its effects.
Introduction to LSD1 and GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent histone demethylase that plays a critical role in regulating gene expression.[1][2] It is a key component of several transcriptional co-repressor complexes, such as the CoREST complex.[3][4] LSD1 primarily acts as a gene silencer by catalyzing the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are epigenetic marks generally associated with active transcription.[1][5] By removing these activating marks, LSD1 facilitates a repressive chromatin state.[6] LSD1 is frequently overexpressed in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast cancer, where it contributes to blocking cellular differentiation and promoting proliferation.[1][2]
GSK-LSD1 is a potent, selective, and irreversible mechanism-based inhibitor of LSD1 developed by GlaxoSmithKline.[3] Its high specificity and potency make it an invaluable chemical probe for studying the biological functions of LSD1 and a promising candidate for therapeutic development.
Mechanism of Action
GSK-LSD1 functions by irreversibly binding to the FAD cofactor essential for LSD1's catalytic activity.[7][8] This inactivation has two major consequences on a molecular level:
-
Inhibition of Catalytic Activity : By blocking the demethylase function of LSD1, GSK-LSD1 prevents the removal of H3K4me1 and H3K4me2 marks. This leads to a global or localized increase in these activating histone marks at the regulatory elements (promoters and enhancers) of target genes.[1]
-
Disruption of Protein Interactions : Treatment with irreversible inhibitors like GSK-LSD1 has been shown to reduce the binding of LSD1 to chromatin, displacing it from its target sites.[1] This can disrupt the entire co-repressor complex, further contributing to the de-repression of target genes. It has also been shown to disrupt the interaction between LSD1 and transcription factors like GFI1B.[9]
The ultimate outcome of LSD1 inhibition by GSK-LSD1 is the reactivation of silenced genes, often leading to cellular differentiation, cell growth arrest, and apoptosis in cancer cells.[1][5]
Caption: Mechanism of GSK-LSD1 action on gene transcription.
Quantitative Data Presentation
The potency and selectivity of GSK-LSD1 and related compounds have been characterized across various biochemical and cellular assays.
Table 1: Potency and Selectivity of LSD1 Inhibitors
| Compound | Target | IC₅₀ / EC₅₀ | Selectivity | Reference(s) |
| GSK-LSD1 | LSD1 (biochemical) | 16 nM | >1000-fold vs. LSD2, MAO-A, MAO-B | [3][7][8][10] |
| Cancer cell growth | < 5 nM (average) | - | [3][10] | |
| Gene expression | < 5 nM (average) | - | [3][10] | |
| BrdU incorporation (MOLM-13) | 1.9 nM | - | [5] | |
| GSK2879552 | Cancer cell growth | 240 nM | Potent & selective | [6][11] |
| GSK-690 | LSD1 (biochemical) | 90 nM | >200 µM vs MAO-A | [2][12] |
Table 2: Effect of GSK-LSD1 on Doxorubicin Potency in Breast Cancer Cells
| Cell Line | Doxorubicin IC₅₀ (Alone) | Doxorubicin IC₅₀ (with GSK-LSD1 pre-treatment) | Reference(s) |
| MCF-7 | 0.64 µM | 0.28 µM | [13] |
| MDA-MB-468 | 0.37 µM | 0.26 µM | [13] |
Impact on Gene Transcription and Signaling Pathways
Inhibition of LSD1 by GSK-LSD1 leads to significant changes in the transcriptional landscape of cells.
Histone Methylation Changes
Treatment with GSK-LSD1 results in a genome-wide increase in H3K4me1 and H3K4me2 marks. In a study on epidermal progenitors, GSK-LSD1 treatment led to a 15% global increase in H3K4 monomethylated regions and a ~6% increase in H3K4 dimethylated regions.[1] These changes are particularly enriched at the promoter and enhancer regions of genes that become transcriptionally activated.[1]
Regulation of Specific Genes and Pathways
GSK-LSD1-induced transcriptional changes affect numerous cellular processes by modulating key genes and signaling pathways.
-
Cell Differentiation : In AML and epidermal progenitor cells, GSK-LSD1 upregulates the expression of key transcription factors that drive differentiation, such as KLF4, NOTCH3, GRHL1, and GRHL3.[1] In AML cells, this is also observed as an increase in cell surface differentiation markers like CD11b and CD86.[6]
-
Oncogenic Pathways : The inhibitor has been shown to down-regulate several pro-cancer signaling pathways, including c-Myc, Wnt/β-catenin, and YAP/TAZ.[14][15]
-
Tumor Suppressors : LSD1 can demethylate non-histone targets, including the tumor suppressor p53.[16] Inhibition by GSK-LSD1 can therefore lead to increased p53 expression and activity, promoting apoptosis.[14]
-
Immunomodulation : A fascinating aspect of LSD1 inhibition is its ability to induce an anti-tumor immune response. GSK-LSD1 can cause the upregulation of Endogenous Retroviral Elements (ERVs).[17] The transcription of these elements can create double-stranded RNA (dsRNA), which triggers a cellular dsRNA stress response and the activation of Type I Interferon signaling.[17] This, in turn, enhances tumor cell immunogenicity and can sensitize tumors to immune checkpoint blockade therapies like anti-PD-1.[17]
Caption: Signaling pathways and cellular outcomes affected by GSK-LSD1.
Experimental Protocols
Characterizing the effects of GSK-LSD1 involves a variety of biochemical and cell-based assays.
LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced as a by-product of the LSD1-mediated demethylation reaction.
Principle : LSD1 demethylates its substrate (e.g., a di-methylated H3K4 peptide), reducing its FAD cofactor. Molecular oxygen reoxidizes the FAD, producing H₂O₂. Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a chromogenic substrate (like Amplex Red or a combination of 4-aminoantipyrine and dichlorohydroxybenzenesulfonate), producing a detectable colorimetric or fluorescent signal.[18]
Detailed Methodology :
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM sodium phosphate, pH 7.4). Prepare stock solutions of recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, and the chromogenic substrate. Prepare serial dilutions of GSK-LSD1.
-
Inhibitor Pre-incubation : In a 96-well or 384-well plate, add a fixed concentration of LSD1 enzyme to wells containing the GSK-LSD1 dilutions or DMSO vehicle control. Incubate for 15-30 minutes on ice or at room temperature to allow for inhibitor binding.
-
Reaction Initiation : Initiate the enzymatic reaction by adding a master mix containing the H3K4me2 peptide substrate, HRP, and the chromogenic substrate.
-
Signal Detection : Incubate the plate at 25°C or 37°C for 30-60 minutes. Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis : Plot the signal intensity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to map the genome-wide localization of histone modifications (like H3K4me2) or the binding sites of LSD1 itself, and to assess how these are altered by GSK-LSD1 treatment.[19]
Caption: A typical experimental workflow for ChIP-seq analysis.
Detailed Methodology :
-
Cell Culture and Cross-linking : Culture cells to ~80% confluency and treat with GSK-LSD1 or vehicle (DMSO) for the desired time. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to cross-link proteins to DNA. Quench the reaction with glycine.[19]
-
Cell Lysis and Chromatin Shearing : Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer and fragment the chromatin to a size range of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
-
Immunoprecipitation : Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with a ChIP-grade antibody specific for the target of interest (e.g., anti-H3K4me2). A parallel sample with a non-specific IgG antibody should be run as a negative control.
-
DNA Purification : Capture the antibody-bound chromatin with Protein A/G beads. Wash the beads extensively to remove non-specifically bound chromatin. Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C with Proteinase K. Purify the DNA using phenol-chloroform extraction or silica columns.
-
Library Preparation and Sequencing : Prepare a sequencing library from the purified ChIP DNA and an input control sample (chromatin saved before the IP step). This involves end-repair, dA-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput platform.
-
Data Analysis : Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of significant enrichment compared to the input control. Perform differential binding analysis to identify regions that gain or lose the mark upon GSK-LSD1 treatment.
RNA Sequencing (RNA-seq)
RNA-seq is used to profile the entire transcriptome of cells and determine which genes are up- or down-regulated following GSK-LSD1 treatment.
Detailed Methodology :
-
Cell Treatment and RNA Extraction : Treat cells with GSK-LSD1 or DMSO. Harvest cells and extract total RNA using a column-based kit or TRIzol reagent. Ensure high RNA quality and integrity (RIN > 8).
-
Library Preparation : Deplete ribosomal RNA (rRNA) from the total RNA. Fragment the remaining mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand to create double-stranded cDNA. Prepare the sequencing library from the cDNA using a similar process as for ChIP-seq (end-repair, adapter ligation, PCR).
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis : Perform quality control on the raw sequencing reads. Align reads to a reference genome or transcriptome. Quantify the expression level for each gene (e.g., in Transcripts Per Million - TPM, or raw counts). Perform differential gene expression analysis between GSK-LSD1 and DMSO-treated samples to identify significantly up- and down-regulated genes.[20] Perform pathway analysis and gene set enrichment analysis (GSEA) to identify the biological processes affected.[14]
Conclusion
GSK-LSD1 is a powerful chemical tool that has been instrumental in elucidating the role of LSD1 in gene regulation and disease. Its ability to reverse epigenetic silencing by inhibiting LSD1 leads to the reactivation of key differentiation and tumor suppressor pathways, making it a compound of significant interest for cancer therapy and other diseases. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted effects of GSK-LSD1 and other epigenetic modulators on the transcriptional landscape.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Histone Demethylase LSD1/ΚDM1A Mediates Chemoresistance in Breast Cancer via Regulation of a Stem Cell Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using ChIP-Seq Technology to Generate High-Resolution Profiles of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Investigating the Role of LSD1 in Cancer with GSK-LSD1: A Technical Guide
Abstract
Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a critical regulator in the epigenetic landscape of cancer, contributing to tumor initiation, progression, and therapeutic resistance. Its enzymatic activity, primarily the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), as well as of non-histone substrates, leads to the repression or activation of key gene networks involved in cell differentiation, proliferation, and survival. The overexpression of LSD1 is a common feature across a spectrum of hematological and solid malignancies, correlating with poor prognosis. This has positioned LSD1 as a compelling target for therapeutic intervention. GSK-LSD1 is a potent, selective, and irreversible inhibitor of LSD1 that has become an invaluable chemical probe for elucidating the functional roles of LSD1 in cancer biology. This technical guide provides an in-depth overview of the role of LSD1 in cancer, the utility of GSK-LSD1 as a research tool, and detailed protocols for investigating its effects.
Introduction: LSD1 in the Context of Cancer
Lysine-specific demethylase 1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation.[1][2] In the context of cancer, LSD1 is frequently overexpressed and contributes to oncogenesis through several mechanisms:
-
Epigenetic Silencing of Tumor Suppressors: By removing activating methyl marks (H3K4me1/2) from the promoter regions of tumor suppressor genes, LSD1 contributes to their transcriptional silencing.[3]
-
Maintenance of a Stem-like State: LSD1 is implicated in maintaining a dedifferentiated, stem cell-like phenotype in cancer cells, thereby promoting tumor initiation and relapse.[4]
-
Promotion of Epithelial-Mesenchymal Transition (EMT): LSD1 is a key player in the EMT program, a process that endows cancer cells with migratory and invasive properties, facilitating metastasis.[5][6][7]
-
Regulation of Oncogenic Signaling Pathways: LSD1 interacts with and modulates the activity of key oncogenic signaling pathways, including the Wnt/β-catenin and Notch pathways.[7]
-
Drug Resistance: The activity of LSD1 has been linked to resistance to various cancer therapies.
Given its multifaceted role in tumorigenesis, the inhibition of LSD1 presents a promising therapeutic strategy.
GSK-LSD1: A Potent and Selective Chemical Probe
GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1.[8] It forms a covalent adduct with the FAD cofactor essential for LSD1's catalytic activity.[2]
Key Features of GSK-LSD1:
-
Potency: GSK-LSD1 exhibits potent inhibition of LSD1 with an IC50 of 16 nM in biochemical assays.[8]
-
Selectivity: It displays high selectivity for LSD1, with over 1000-fold selectivity against other closely related FAD-dependent enzymes such as LSD2, MAO-A, and MAO-B.[8]
-
Cellular Activity: GSK-LSD1 effectively engages LSD1 in cellular contexts, leading to changes in gene expression and inhibition of cancer cell proliferation at nanomolar concentrations.[8]
These characteristics make GSK-LSD1 an excellent tool for dissecting the cellular functions of LSD1 and for validating it as a therapeutic target.
Quantitative Data: The Impact of GSK-LSD1 on Cancer Cells
The following tables summarize the quantitative effects of GSK-LSD1 and the structurally similar compound GSK2879552 on various cancer cell lines.
Table 1: In Vitro Efficacy of GSK-LSD1 and GSK2879552 in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50/EC50 (nM) | Assay Type | Reference(s) |
| THP-1 | Acute Myeloid Leukemia (AML) | GSK2879552 | 23 | Protein Expression | [4] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | GSK2879552 | 44 | Protein Expression | [4] |
| Various | Acute Myeloid Leukemia (AML) | GSK2879552 | 137 (average) | Cell Proliferation | [4] |
| NCI-H526 | Small Cell Lung Cancer (SCLC) | INCB059872 | 47 - 377 | Cell Proliferation | [9] |
| NCI-H1417 | Small Cell Lung Cancer (SCLC) | INCB059872 | 47 - 377 | Cell Proliferation | [9] |
| MCF-7 | Breast Cancer | Compound 20 | 3600 | Cell Proliferation | [10] |
| MDA-MB-231 | Breast Cancer | Compound 20 | 5600 | Cell Proliferation | [10] |
| PC-3 | Prostate Cancer | NCL1 | 6000 - 67000 | Cell Proliferation | [10] |
Note: Compound 20 is a derivative of the GSK-690 scaffold. NCL1 is another LSD1 inhibitor.
Table 2: Effect of GSK-LSD1 on Gene and Protein Expression
| Cell Line/Model | Treatment | Target Analyzed | Observed Effect | Reference(s) |
| Epidermal Progenitors | GSK-LSD1 | Global H3K4me1 Levels | ~15% increase | [3] |
| Epidermal Progenitors | GSK-LSD1 | Global H3K4me2 Levels | ~6% increase | [3] |
| Epidermal Progenitors | GSK-LSD1 | Upregulated Genes (RNA-seq) | 863 genes, including epidermal differentiation TFs (GRHL1, GRHL3, NOTCH3, KLF4) | [3] |
| Epidermal Progenitors | GSK-LSD1 | Downregulated Genes (RNA-seq) | 350 genes | [3] |
| Acute Myeloid Leukemia (AML) | GSK2879552 | CD86 (differentiation marker) | Increased expression in 13 of 16 cell lines | [4] |
| Acute Myeloid Leukemia (AML) | GSK2879552 | CD11b (differentiation marker) | Increased expression in 10 of 16 cell lines | [4] |
| Bladder Cancer Cells | GSK2879552 | E-cadherin (epithelial marker) | Upregulated | [7] |
| Bladder Cancer Cells | GSK2879552 | N-cadherin, Vimentin (mesenchymal markers) | Downregulated | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of GSK-LSD1.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[5][11]
Objective: To determine the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Mammalian cells in culture medium
-
GSK-LSD1 (and vehicle control, e.g., DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in opaque-walled multiwell plates at a predetermined optimal density in a final volume of 100 µL (96-well) or 25 µL (384-well) per well. Include control wells with medium only for background measurement.
-
Compound Treatment: Add various concentrations of GSK-LSD1 or vehicle control to the experimental wells.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all experimental wells. Plot the cell viability against the log concentration of GSK-LSD1 to determine the IC50 value.
Western Blotting for Histone Modifications
This protocol is a generalized procedure for detecting changes in histone methylation.
Objective: To assess the levels of LSD1 and specific histone methylation marks (e.g., H3K4me2) in response to GSK-LSD1 treatment.
Materials:
-
Cells treated with GSK-LSD1 or vehicle
-
Histone extraction buffer
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-LSD1, anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Histone Extraction: Treat cells with GSK-LSD1 for the desired time. Harvest cells and perform acid extraction of histones or use a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto a high-percentage SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 to total Histone H3 to determine the relative change upon GSK-LSD1 treatment.
Colony Formation Assay
This protocol provides a general framework for assessing the long-term proliferative capacity of cells.[12]
Objective: To evaluate the ability of single cells to form colonies after treatment with GSK-LSD1.
Materials:
-
Single-cell suspension of cancer cells
-
6-well or 12-well tissue culture plates
-
GSK-LSD1 or vehicle control
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Paraformaldehyde (4%)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of GSK-LSD1 or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed, changing the medium with fresh compound every 2-3 days.
-
Fixation: Wash the colonies with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.
-
Staining: Remove the paraformaldehyde, wash with PBS, and stain the colonies with crystal violet solution for 5-10 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment condition compared to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for studying GSK-LSD1.
Signaling Pathways
Experimental Workflow
Conclusion
LSD1 is a well-validated target in oncology, and GSK-LSD1 serves as a critical tool for its investigation. The multifaceted role of LSD1 in promoting cancer progression through epigenetic and signaling mechanisms underscores the therapeutic potential of its inhibition. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the function of LSD1 and the efficacy of its inhibitors in various cancer models. Further research utilizing tools like GSK-LSD1 will continue to unravel the complexities of LSD1 biology and pave the way for novel cancer therapies.
References
- 1. oaepublish.com [oaepublish.com]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic regulation of epithelial to mesenchymal transition by the Lysine-specific demethylase LSD1/KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. frontiersin.org [frontiersin.org]
- 8. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1 promotes prostate cancer reprogramming by repressing TP53 signaling independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for GSK-LSD1 in In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document includes recommended working concentrations, detailed protocols for key experiments, and a summary of its biochemical and cellular activities.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. GSK-LSD1 is a valuable chemical probe for studying the biological functions of LSD1 due to its high potency and selectivity.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key in vitro potencies of GSK-LSD1. These values are essential for determining the appropriate concentration range for your experiments.
| Parameter | Value | Species/System | Notes |
| IC50 | 16 nM | Recombinant Human LSD1 | In a cell-free enzymatic assay.[1][2][3][4][5] |
| Average EC50 | < 5 nM | Cancer Cell Lines | For gene expression changes and inhibition of cell growth.[1][2] |
| Selectivity | >1000-fold | Over LSD2, MAO-A, MAO-B | Demonstrates high selectivity for LSD1 over other FAD-utilizing enzymes.[1][2][4][5] |
| Cellular Thermal Shift Assay (CETSA) | 10 µM | A549 cells | Concentration used to assess target engagement by observing increased thermal stability of LSD1.[2] |
| Autophagy Induction | 200 µM | U2OS cells | Concentration reported to induce the formation of autophagosomes.[2] |
Signaling Pathway
GSK-LSD1 exerts its effects by inhibiting the demethylase activity of LSD1. LSD1 is a component of several transcriptional repressor complexes, including the CoREST complex. By removing methyl groups from H3K4me1 and H3K4me2, LSD1 represses the transcription of target genes. Inhibition of LSD1 by GSK-LSD1 leads to an increase in H3K4 methylation, resulting in the de-repression of gene expression. This can induce cellular differentiation and inhibit proliferation in cancer cells.
Caption: Mechanism of GSK-LSD1 action.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of GSK-LSD1 on the proliferation of cancer cell lines.
Materials:
-
GSK-LSD1
-
Cell line of interest (e.g., AML cell lines like THP-1 or MOLM-13)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of GSK-LSD1 in complete culture medium. A suggested starting range is 1 nM to 10 µM.
-
Add 100 µL of the 2X GSK-LSD1 dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the GSK-LSD1 concentration and fit a dose-response curve to determine the EC50 value.
-
Flow Cytometry for Myeloid Differentiation Markers (CD11b and CD86)
This protocol is for assessing the induction of myeloid differentiation in AML cell lines following GSK-LSD1 treatment.
Materials:
-
GSK-LSD1
-
AML cell line (e.g., THP-1)
-
Complete culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against human CD11b and CD86
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Seed THP-1 cells in 6-well plates at a density of 0.5 x 10^6 cells/mL in complete culture medium.
-
Treat cells with a titration of GSK-LSD1 (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.
-
Incubate for 3 to 6 days.
-
-
Cell Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 100 µL of FACS buffer.
-
Add the fluorochrome-conjugated anti-CD11b and anti-CD86 antibodies at the manufacturer's recommended concentration.
-
In separate tubes, stain cells with the corresponding isotype control antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the expression of CD11b and CD86 in the GSK-LSD1-treated and control cells, using the isotype controls to set the gates for positive staining.
-
Western Blot for Histone H3 Lysine 4 Dimethylation (H3K4me2)
This protocol is to determine the effect of GSK-LSD1 on its direct epigenetic mark, H3K4me2.
Materials:
-
GSK-LSD1
-
Cell line of interest
-
Complete culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with GSK-LSD1 (e.g., 100 nM to 1 µM) or vehicle for 24-48 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K4me2 levels between GSK-LSD1-treated and control samples.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro effects of GSK-LSD1.
Caption: In vitro testing workflow for GSK-LSD1.
Conclusion
GSK-LSD1 is a powerful tool for investigating the role of LSD1 in various biological processes. The provided data and protocols offer a solid foundation for designing and executing in vitro experiments. It is recommended to perform dose-response studies for each new cell line to determine the optimal working concentration. Careful experimental design and data interpretation are crucial for obtaining meaningful results.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of GSK-LSD1
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosing of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it a compelling therapeutic target.[1][2] GSK-LSD1 is a mechanism-based, irreversible inhibitor of LSD1 with high selectivity.[3] It has an IC50 of 16 nM for LSD1 and demonstrates over 1000-fold selectivity against other closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B.[3][4] These characteristics make GSK-LSD1 a valuable tool for studying the biological functions of LSD1 and for preclinical therapeutic development.
Data Presentation
In Vivo Efficacy of GSK-LSD1 in Preclinical Models
The following tables summarize the in vivo efficacy of GSK-LSD1 across various disease models as reported in the literature.
Table 1: GSK-LSD1 Administration and Efficacy in Oncology Models
| Cancer Type | Animal Model | GSK-LSD1 Dose & Regimen | Administration Route | Observed Efficacy | Reference |
| Acute Myeloid Leukemia (AML) | Mouse model of aggressive AML | Not specified (in combination with LY2090314) | Not specified | Substantially improved survival; most mice lived for 100 days or longer. | [5] |
| Acute Myeloid Leukemia (AML) | Mouse model with MLL-AF9 leukaemic cells | 0.5 mg/kg, once a day (in combination with IBET-151) | Intraperitoneal (IP) | Significantly improved survival in combination therapy. | [6] |
| Pediatric High-Grade Glioma (pHGG) | Orthotopic mouse model (murine pHGG PKC-luc cells) | Not specified, 4 times weekly | Intraperitoneal (IP) | Reduction of tumor burden and initial survival benefit. | [7] |
| Small Cell Lung Carcinoma (SCLC) | NCI-H526 and NCI-H1417 xenografts | 1.5 mg/kg, daily for 25-35 days | Oral (PO) | 57% and 83% tumor growth inhibition (TGI), respectively. | [8] |
Table 2: GSK-LSD1 Administration and Efficacy in Other Disease Models
| Disease Model | Animal Model | GSK-LSD1 Dose & Regimen | Administration Route | Observed Efficacy | Reference |
| Autism Spectrum Disorder (ASD) | Shank3+/ΔC mice | 5 mg/kg, 3 times | Intraperitoneal (IP) | Rescued social deficits and repetitive behaviors; elevated H3K4me2 levels in the prefrontal cortex. | [9] |
| Sickle Cell Disease (SCD) | SCD mice (Townes model) | Not specified, 4 weeks of treatment | Not specified | Increased percentage of F cells (from ~2.5% to 8%), reduced sickled red blood cells and reticulocytes. | [10] |
Pharmacodynamic and Mechanistic Data
Table 3: In Vivo Pharmacodynamic Effects of GSK-LSD1
| Animal Model | Tissue/Cell Type | Biomarker | Effect | Reference |
| Shank3+/ΔC mice | Prefrontal Cortex (PFC) | H3K4me2 | Significant increase in H3K4me2 levels. | [9] |
| Patient-derived DIPG cells | DIPG IV and VI lines | H3K4me2 | Increased expression of H3K4me2. | [7] |
| SCD mice | Erythrocytes | Fetal hemoglobin (HbF) | Increased percentage of F cells. | [10] |
| Oral Squamous Cell Carcinoma (OSCC) cells | HSC-3 and CAL-27 cells | H3K4me2 | Restored levels of dimethylated histone H3. | [1] |
Experimental Protocols
General Guidelines for In Vivo Administration
-
Vehicle Formulation: GSK-LSD1 is often formulated for in vivo use. A common approach involves dissolving the compound in a vehicle suitable for the chosen administration route. For intraperitoneal injections, a solution of DMSO, PEG300, Tween 80, and water can be used. For oral administration, a suspension in a vehicle like corn oil may be appropriate.[4] It is crucial to perform solubility and stability tests for the specific formulation.
-
Animal Models: The choice of animal model is critical and will depend on the research question. GSK-LSD1 has been evaluated in various models, including xenograft models for cancer and genetically engineered mouse models for neurological disorders.[5][7][10]
-
Dose and Schedule: Dosing and treatment schedules for GSK-LSD1 vary significantly depending on the disease model and therapeutic goal. Doses ranging from 0.5 mg/kg to 5 mg/kg have been reported, with administration schedules from daily to a few times per week.[6][9] Pilot studies are recommended to determine the optimal dose and schedule for a specific model.
Protocol 1: Intraperitoneal (IP) Administration in a Mouse Model of Neurological Disease
This protocol is adapted from studies on autism mouse models.[9]
-
Animal Model: Shank3+/ΔC mice.
-
Preparation of GSK-LSD1 Solution:
-
Dissolve GSK-LSD1 in a vehicle appropriate for IP injection (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O).
-
The final concentration should be calculated based on the desired dose (e.g., 5 mg/kg) and the average weight of the mice.
-
-
Administration:
-
Administer the GSK-LSD1 solution via intraperitoneal injection.
-
The dosing regimen used in the cited study was three injections.[9] The frequency and duration should be optimized for the specific experimental design.
-
-
Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
Behavioral tests can be conducted to assess therapeutic efficacy.
-
For pharmacodynamic analysis, collect tissue samples (e.g., prefrontal cortex) at desired time points post-treatment.
-
Analyze protein extracts by immunoblotting for changes in H3K4me2 levels.[9]
-
Protocol 2: Oral (PO) Administration in a Xenograft Mouse Model of Cancer
This protocol is based on studies in small cell lung carcinoma xenografts.[8]
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing NCI-H526 or NCI-H1417 xenografts.
-
Preparation of GSK-LSD1 Suspension:
-
Prepare a homogenous suspension of GSK-LSD1 in a vehicle suitable for oral gavage (e.g., corn oil).[4]
-
The concentration should be calculated for the target dose (e.g., 1.5 mg/kg).
-
-
Administration:
-
Administer the GSK-LSD1 suspension daily via oral gavage.
-
The treatment duration in the cited study was 25-35 days.[8]
-
-
Monitoring and Analysis:
-
Monitor tumor growth using calipers or non-invasive imaging techniques.[7]
-
Monitor the body weight and overall health of the animals.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Signaling Pathways and Mechanisms of Action
GSK-LSD1 exerts its effects by inhibiting the demethylase activity of LSD1, leading to an increase in the methylation of H3K4. This epigenetic modification alters gene expression, impacting various signaling pathways involved in cell proliferation, differentiation, and survival.
The inhibition of LSD1 by GSK-LSD1 leads to increased H3K4 methylation, which in turn modulates the expression of genes regulated by key oncogenic and tumor suppressor pathways. In cancer models, GSK-LSD1 has been shown to inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways.[1] Furthermore, it can promote the expression of the tumor suppressor p53, leading to apoptosis.[1] The net effect of these changes is a reduction in cancer cell proliferation and tumor growth.
This workflow diagram outlines the key steps for conducting in vivo studies with GSK-LSD1, from initial study design and animal model selection to endpoint analysis and interpretation of results. Careful consideration of each step is crucial for obtaining robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. selleckchem.com [selleckchem.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic inhibition of lysine-specific demethylase 1 as a therapeutic and immune-sensitization strategy in pediatric high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK-LSD1 in Acute Myeloid Leukemia (AML) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Epigenetic dysregulation is a key driver of AML pathogenesis, making epigenetic modifiers promising therapeutic targets. Lysine-specific demethylase 1 (LSD1), a histone demethylase, is overexpressed in AML and plays a crucial role in maintaining the leukemic state by suppressing the differentiation of myeloid blasts. GSK-LSD1 (GSK2879552) is a potent and irreversible inhibitor of LSD1 that has demonstrated significant anti-leukemic activity in preclinical AML models. These application notes provide a comprehensive overview of the use of GSK-LSD1 in AML research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.
Mechanism of Action
GSK-LSD1 is a small molecule inhibitor that covalently binds to the FAD cofactor of LSD1, leading to its irreversible inactivation. LSD1 primarily demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active enhancers and promoters. By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4me1/2 levels at specific gene loci, resulting in the reactivation of silenced genes involved in myeloid differentiation.
The anti-leukemic effects of GSK-LSD1 are mediated through several key pathways:
-
Derepression of Myeloid Differentiation Genes: LSD1 is a core component of repressive complexes that include transcription factors like GFI1 and GFI1b. These complexes silence the expression of key myeloid differentiation regulators such as PU.1 and C/EBPα. GSK-LSD1 treatment disrupts the LSD1-GFI1/GFI1b interaction, leading to the expression of PU.1 and C/EBPα and subsequent myeloid differentiation.
-
Induction of Cell Cycle Arrest and Apoptosis: The induction of differentiation is often accompanied by a halt in the cell cycle and, in some contexts, the activation of apoptotic pathways.
-
Modulation of the WNT Signaling Pathway: Recent studies have shown that the combination of GSK-LSD1 with inhibitors of GSK3, a negative regulator of the WNT pathway, can synergistically induce differentiation in AML cells by modulating WNT signaling.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of GSK-LSD1 in AML research.
| Cell Line | AML Subtype | GSK-LSD1 EC50 (nM) for Proliferation Inhibition | Citation |
| SKM-1 | M5 | Not specified | [1] |
| MOLM-13 | M5 | Not specified | [2] |
| OCI-AML3 | M4 | Not specified | [2] |
| Various AML Cell Lines (19 of 25) | Various | Average EC50 = 38 | [3] |
| Primary AML Samples | GSK-LSD1 EC50 (nM) for Blast Colony Formation Inhibition | Citation |
| 4 of 5 patient samples | Average EC50 = 205 | [3] |
| 12 of 14 patient samples | Showed sensitivity (≥30% inhibition) | [2] |
| Cell Line | Differentiation Marker | GSK-LSD1 Treatment | Result | Citation |
| SKM-1 | CD11b | Not specified | Increased expression | [1] |
| SKM-1 | CD86 | Not specified | Increased expression | [1] |
| 12 of 13 AML cell lines | CD11b and CD86 | Not specified | Increased expression | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of GSK-LSD1 on the viability of AML cells in a 96-well format.
Materials:
-
AML cell lines (e.g., SKM-1, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GSK-LSD1 (stock solution in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.
-
Prepare serial dilutions of GSK-LSD1 in complete culture medium.
-
Add 10 µL of the GSK-LSD1 dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Modifications
This protocol is for detecting changes in histone H3 lysine 4 di-methylation (H3K4me2) following GSK-LSD1 treatment.
Materials:
-
AML cells treated with GSK-LSD1 and vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for histones)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
Flow Cytometry for Myeloid Differentiation Markers (CD11b and CD86)
This protocol is for quantifying the expression of cell surface differentiation markers on AML cells.
Materials:
-
AML cells treated with GSK-LSD1 and vehicle control
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD11b, PE-CD86)
-
Isotype control antibodies
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.
-
Incubate the tubes on ice or at 4°C for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD) just before analysis to exclude dead cells.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the live cell population and analyze the expression of CD11b and CD86.
Blast Colony Forming Assay
This protocol is for assessing the effect of GSK-LSD1 on the clonogenic potential of primary AML patient samples.
Materials:
-
Primary AML patient bone marrow or peripheral blood mononuclear cells
-
Ficoll-Paque for mononuclear cell isolation
-
MethoCult™ medium (e.g., H4434 from STEMCELL Technologies) containing appropriate cytokines
-
GSK-LSD1
-
35 mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Isolate mononuclear cells from the patient sample using Ficoll-Paque density gradient centrifugation.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in Iscove's Modified Dulbecco's Medium (IMDM).
-
Prepare the MethoCult™ medium containing the desired concentration of GSK-LSD1 or vehicle control.
-
Add the AML cells to the MethoCult™ medium at a density of 1x10^4 to 1x10^5 cells per mL.
-
Vortex the cell suspension thoroughly.
-
Dispense 1.1 mL of the cell suspension into each 35 mm culture dish using a syringe with a blunt-end needle.
-
Gently rotate the dishes to ensure an even distribution of the medium.
-
Place the dishes in a larger petri dish with a small dish of sterile water to maintain humidity.
-
Incubate for 10-14 days at 37°C in a humidified incubator with 5% CO2.
-
Score the number of blast colonies (typically defined as clusters of >20 cells) using an inverted microscope.
Visualizations
The following diagrams illustrate key concepts related to the application of GSK-LSD1 in AML research.
Caption: Mechanism of GSK-LSD1 in AML cells.
Caption: Experimental workflow for GSK-LSD1 in AML research.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK-LSD1 Concentration for Cancer Cell Lines
Welcome to the technical support center for GSK-LSD1. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of GSK-LSD1 in cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and how does it work?
A1: GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), playing a crucial role in regulating gene expression. By inhibiting LSD1, GSK-LSD1 can alter gene expression patterns, leading to the inhibition of cancer cell growth and the induction of differentiation.[1][2] It has an in vitro IC50 of 16 nM for LSD1 and is over 1000-fold more selective for LSD1 than for other related enzymes like LSD2, MAO-A, and MAO-B.[1][2]
Q2: What is a typical effective concentration range for GSK-LSD1 in cancer cell lines?
A2: GSK-LSD1 typically inhibits cancer cell line growth with an average half-maximal effective concentration (EC50) of less than 5 nM.[1][2] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.
Q3: How should I prepare and store GSK-LSD1 stock solutions?
A3: GSK-LSD1 is soluble in DMSO.[1] For a 10 mM stock solution, dissolve the appropriate amount of GSK-LSD1 in fresh, anhydrous DMSO. It is crucial to use fresh DMSO as it can absorb moisture, which may reduce the solubility of the compound.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For aqueous solutions, GSK-LSD1 hydrochloride is soluble in PBS (pH 7.2) at approximately 10 mg/mL, but it is not recommended to store aqueous solutions for more than one day.
Q4: How long should I treat my cells with GSK-LSD1?
A4: The optimal treatment duration depends on the experimental endpoint. For assessing changes in gene expression, a treatment time of 12 to 48 hours may be sufficient.[1] For cell viability or proliferation assays, longer incubation times of 3 to 10 days are common.[3] It is advisable to perform a time-course experiment to determine the ideal duration for your specific assay and cell line.
Data Presentation
Table 1: In Vitro Potency of GSK-LSD1
| Parameter | Value | Reference |
| LSD1 Enzymatic IC50 | 16 nM | [1][2] |
| Average Cancer Cell Growth EC50 | < 5 nM | [1][2] |
Table 2: Reported EC50/IC50 Values of GSK-LSD1 in Specific Cancer Cell Lines
| Cell Line | Cancer Type | EC50/IC50 (nM) | Assay Duration | Reference |
| MOLM-13 | Acute Myeloid Leukemia | 1.9 ± 0.9 | 6 days | [3] |
| THP-1 | Acute Myeloid Leukemia | 23 ± 4 (EC50 for CD86 expression) | 1 day | [3] |
| U2OS | Osteosarcoma | Not specified (used at 200 µM for 12h for Western Blot) | 12 hours | [1] |
| HSC-3 | Oral Squamous Cell Carcinoma | Effective at 1 µM and 10 µM | 24-48 hours | [4] |
| CAL-27 | Oral Squamous Cell Carcinoma | Effective at 1 µM and 10 µM | 24-48 hours | [4] |
Note: The effective concentration of GSK-LSD1 can vary significantly between cell lines. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Detailed Methodology 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
GSK-LSD1
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of GSK-LSD1 in complete culture medium. A common starting range is from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest GSK-LSD1 treatment.
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared GSK-LSD1 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Detailed Methodology 2: Western Blot for H3K4me2 Levels
This protocol outlines the steps to assess the effect of GSK-LSD1 on the methylation status of Histone H3 at lysine 4.
Materials:
-
GSK-LSD1
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of GSK-LSD1 and a vehicle control for the chosen duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against H3K4me2 and Histone H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative change in methylation.
Mandatory Visualizations
Caption: LSD1 Signaling Pathway Inhibition by GSK-LSD1.
Caption: Experimental Workflow for Cell Viability Assay.
Caption: Troubleshooting Decision Tree for GSK-LSD1 Experiments.
Troubleshooting Guide
Problem 1: Low or no observed effect of GSK-LSD1 on cell viability.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration of GSK-LSD1 is highly cell-line dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | The effects of epigenetic modifiers can be slow to manifest. Increase the incubation time (e.g., up to 7-10 days), ensuring to replenish the media with fresh GSK-LSD1 every 2-3 days. |
| Poor Solubility | GSK-LSD1 may precipitate in the media if not properly dissolved. Ensure the stock solution in DMSO is clear. When diluting in media, vortex thoroughly. Using fresh, anhydrous DMSO is critical.[1] |
| Cell Line Resistance | Some cancer cell lines may be inherently resistant to LSD1 inhibition. Consider using a positive control cell line known to be sensitive to GSK-LSD1. You may also investigate the expression level of LSD1 in your cell line. |
Problem 2: High variability between replicate wells.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles. Consider using an automated cell counter for accuracy. |
| Edge Effects in Plates | The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. Avoid using the outermost wells for experimental data points; instead, fill them with sterile PBS or media. |
| Compound Precipitation | At higher concentrations, GSK-LSD1 might precipitate out of the solution. Visually inspect the wells under a microscope for any signs of precipitation. If observed, use a lower concentration range or a different solvent system if possible. |
Problem 3: Discrepancy between reported and observed IC50 values.
| Possible Cause | Recommended Solution |
| Different Experimental Conditions | Assay conditions such as cell seeding density, assay duration, and the specific viability reagent used can all influence the calculated IC50. Ensure your protocol is consistent and well-documented. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use low-passage cells and maintain consistent culturing practices. |
| Batch-to-Batch Variability of GSK-LSD1 | If you suspect an issue with the compound, purchase a new batch from a reputable supplier and compare its activity to the previous batch. |
Problem 4: Potential off-target effects.
| Possible Cause | Recommended Solution |
| High Concentrations | At concentrations significantly above the IC50 for LSD1, GSK-LSD1 may inhibit other enzymes or cellular processes.[2] |
| Compound-Specific Toxicity | To confirm that the observed phenotype is due to LSD1 inhibition, consider using a structurally different LSD1 inhibitor as a complementary tool or use genetic approaches like siRNA or shRNA to knock down LSD1 and see if it phenocopies the effect of GSK-LSD1. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing GSK-LSD1 Toxicity in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the LSD1 inhibitor, GSK-LSD1, in in vivo studies. The information is designed to help anticipate and manage potential toxicities, ensuring animal welfare and the integrity of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-LSD1?
GSK-LSD1 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2). By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4 and H3K9 methylation, which in turn alters gene expression. This can result in the suppression of tumor growth, induction of differentiation, and apoptosis in cancer cells.
Q2: What are the primary on-target toxicities of GSK-LSD1 observed in in vivo studies?
The primary and dose-limiting toxicities associated with GSK-LSD1 and other LSD1 inhibitors are hematological.[2] This is due to the critical role of LSD1 in normal hematopoiesis, the process of blood cell formation. Specifically, inhibition of LSD1 can lead to:
-
Thrombocytopenia: A significant decrease in the number of platelets, which are essential for blood clotting.
-
Neutropenia: A reduction in the number of neutrophils, a type of white blood cell crucial for fighting infections.
These toxicities are generally reversible upon cessation of treatment.
Q3: Why does GSK-LSD1 cause hematological toxicity?
LSD1 is essential for the proper differentiation of hematopoietic stem and progenitor cells (HSPCs). It acts as a key regulator, repressing genes that maintain the "stemness" of these cells as they mature into different blood cell lineages. Inhibition of LSD1 disrupts this process, leading to an expansion of immature hematopoietic progenitors while impairing their ability to differentiate into mature platelets and neutrophils. This ultimately results in lower counts of these cells in the peripheral blood.
Q4: What are some of the key signaling pathways affected by GSK-LSD1?
GSK-LSD1 has been shown to modulate several critical signaling pathways involved in cancer progression, including:
-
Downregulation of oncogenic pathways:
-
c-Myc
-
Wnt/β-catenin
-
YAP/TAZ
-
-
Upregulation of tumor suppressor pathways:
-
p53 signaling
-
The inhibition of these pathways contributes to the anti-tumor effects of GSK-LSD1.
Troubleshooting Guides
Managing Hematological Toxicity
Hematological toxicity is the most common and significant challenge in in vivo studies with GSK-LSD1. Proactive monitoring and management are crucial for animal welfare and obtaining reliable experimental data.
1. Pre-Study Preparation and Baseline Assessment:
-
Animal Strain: Be aware that baseline hematological values can vary between different mouse strains. It is advisable to use a consistent strain throughout a study.
-
Baseline Blood Counts: Before initiating treatment, it is essential to establish baseline complete blood counts (CBCs) for all animals. This should include platelet and neutrophil counts. A small blood sample (e.g., from the tail vein) can be collected for analysis.
2. Monitoring During the Study:
-
Frequency: Regular monitoring of CBCs is critical. A recommended schedule is:
-
Baseline (Day 0)
-
Once to twice weekly during treatment.
-
More frequent monitoring (e.g., every 2-3 days) may be necessary if significant cytopenias are observed or during a dose-finding study.
-
-
Clinical Signs: Closely observe animals for clinical signs of toxicity, which may include:
-
Thrombocytopenia: Petechiae (small red or purple spots on the skin), bruising, or bleeding from the nose or gums.
-
Neutropenia: Increased susceptibility to infections, lethargy, and ruffled fur.
-
General: Weight loss, decreased activity, and changes in behavior.
-
3. Dose Adjustment and Interruption:
If significant hematological toxicity is observed, dose modifications are necessary. The following table provides a general guideline for dose adjustments based on platelet and neutrophil counts in mice. These thresholds should be adapted based on the specific experimental goals and institutional animal care and use committee (IACUC) guidelines.
| Toxicity Grade | Platelet Count (x10³/µL) | Absolute Neutrophil Count (x10³/µL) | Recommended Action |
| Mild | 75 - 150 | 1.0 - 1.5 | Continue treatment, monitor closely. |
| Moderate | 50 - 74 | 0.5 - 0.9 | Reduce dose by 25-50%. |
| Severe | < 50 | < 0.5 | Interrupt dosing until recovery. Consider supportive care. |
4. Supportive Care:
For animals experiencing severe neutropenia, supportive care measures may be considered in consultation with a veterinarian to prevent secondary infections:
-
Prophylactic Antibiotics: Administration of broad-spectrum antibiotics in the drinking water or via injection can help prevent bacterial infections in neutropenic animals.
-
Sterile Environment: Housing animals in a sterile or low-pathogen environment can reduce the risk of infection.
GSK-LSD1 Formulation and Administration
Q: How should I formulate GSK-LSD1 for in vivo administration?
GSK-LSD1 is often supplied as a hydrochloride salt. A common formulation for oral administration in mice is a suspension in a vehicle such as 0.5% methylcellulose in water. For intraperitoneal injection, it can be dissolved in a vehicle like 5% DMSO in corn oil. It is crucial to ensure the formulation is homogenous and stable.
| Parameter | Oral Gavage | Intraperitoneal Injection |
| Vehicle | 0.5% Methylcellulose in sterile water | 5% DMSO in Corn Oil |
| Preparation | Prepare a homogenous suspension. | Ensure complete dissolution. |
| Storage | Prepare fresh daily or assess stability. | Prepare fresh daily. |
Experimental Protocols
Protocol 1: Dose-Finding Study for GSK-LSD1 in Mice
Objective: To determine the maximum tolerated dose (MTD) of GSK-LSD1 in a specific mouse strain.
Methodology:
-
Animal Model: Use a cohort of healthy, age-matched mice of the desired strain (e.g., C57BL/6).
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 20, 40, 60 mg/kg).
-
Dosing Schedule: Administer GSK-LSD1 daily via the intended route (e.g., oral gavage) for a defined period (e.g., 14-28 days).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations daily.
-
Collect blood for CBCs at baseline and twice weekly.
-
-
MTD Definition: The MTD is the highest dose that does not cause:
-
20% body weight loss.
-
Severe, irreversible hematological toxicity.
-
Other significant clinical signs of distress.
-
Protocol 2: Monitoring Hematological Parameters
Objective: To routinely monitor for hematological toxicity during a GSK-LSD1 efficacy study.
Methodology:
-
Blood Collection: Collect a small volume of blood (e.g., 20-30 µL) from the tail vein or saphenous vein.
-
Anticoagulant: Use tubes coated with an anticoagulant such as EDTA to prevent clotting.
-
Analysis: Analyze the blood sample using an automated hematology analyzer calibrated for mouse blood.
-
Data Recording: Record the platelet count, absolute neutrophil count, and other relevant parameters for each animal at each time point.
Visualizations
References
- 1. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in GSK-LSD1 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LSD1 inhibitor, GSK-LSD1. Unexpected experimental results can be a valuable source of insight, and this guide is designed to help you interpret and address these outcomes effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected growth inhibition in my cancer cell line upon GSK-LSD1 treatment?
A1: Several factors could contribute to a lack of growth inhibition.
-
Cell Line Specificity: The anti-proliferative effects of GSK-LSD1 are highly context-dependent. While potent in most acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines, other cancer types may be less sensitive.[1][2] For instance, some studies have shown that conventional MAO-based LSD1 inhibitors did not affect the growth of non-small cell lung cancer (NSCLC) cells.[3]
-
Intrinsic Resistance: Some cell lines possess intrinsic resistance to LSD1 inhibitors. This can be linked to their transcriptional programming. For example, SCLC cell lines with a mesenchymal-like transcriptional signature tend to be more resistant than those with a neuroendocrine profile.[2]
-
Acquired Resistance: Prolonged treatment with GSK-LSD1 can lead to acquired resistance. This may occur through epigenetic reprogramming, such as a shift towards a TEAD4-driven mesenchymal-like state in SCLC.[2]
-
Experimental Conditions: Ensure the inhibitor is properly stored and handled. GSK-LSD1 is an irreversible inhibitor, and its activity can be compromised by improper storage. Verify the concentration and duration of treatment, as the cytostatic effects may take several days to become apparent.[4]
Q2: My cells are showing signs of toxicity at concentrations where I don't expect to see it. What could be the cause?
A2: While GSK-LSD1 is highly selective for LSD1 over other FAD-dependent enzymes like LSD2, MAO-A, and MAO-B, off-target effects, though minimal, can occur at high concentrations.[5][6] A structurally similar compound, GSK2879552, was reported to cause encephalopathy in a clinical trial, suggesting potential for compound-specific toxicities not directly related to on-target LSD1 inhibition.[7][8]
Troubleshooting Steps:
-
Titrate the Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Assess Off-Target Activity: At 10 µM, GSK-LSD1 has shown some inhibitory activity against the 5-HT transporter (74% inhibition), 5-HT1A (49% inhibition), and the dopamine transporter (39% inhibition).[5] If your experimental system is sensitive to modulation of these targets, consider if this could explain the observed toxicity.
-
Consider Combination Therapy: Combining GSK-LSD1 with other agents can sometimes allow for lower, less toxic doses of each drug while achieving a synergistic effect. For example, combining GSK-LSD1 with a GSK3 inhibitor has shown promise in AML models.[9]
Q3: I am observing changes in gene expression that are not consistent with LSD1's known role as a transcriptional repressor. Why might this be?
A3: The transcriptional effects of GSK-LSD1 are complex and go beyond simple derepression of LSD1 target genes.
-
Indirect Effects: Inhibition of LSD1 can trigger downstream signaling cascades and modulate the activity of other transcription factors, leading to a broader transcriptional response.[10][11] For example, in oral squamous cell carcinoma, GSK-LSD1 was found to inhibit c-Myc, Wnt/β-catenin, and YAP/TAZ signaling pathways.[10]
-
Non-Enzymatic Scaffolding Role: LSD1 has non-catalytic functions, acting as a scaffold in protein complexes.[1] While GSK-LSD1 is a catalytic inhibitor, its binding may also disrupt these interactions, leading to unexpected transcriptional changes. For instance, some LSD1 inhibitors can disrupt the interaction between LSD1 and transcription factors like GFI1.[11]
-
Cellular Differentiation: GSK-LSD1 is a potent inducer of differentiation in certain cell types, such as AML.[4] This differentiation process involves widespread changes in gene expression that are not all directly regulated by LSD1's demethylase activity.
Quantitative Data Summary
The following tables summarize key quantitative data for GSK-LSD1 from various studies.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | 16 nM | LSD1 (Cell-free assay) | [5][6] |
| EC50 (Gene Expression) | < 5 nM (average) | Cancer cell lines | [5][6] |
| EC50 (Cell Growth) | < 5 nM (average) | Cancer cell lines | [5][6] |
| EC50 (BrdU Incorporation) | 1.9 ± 0.9 nM | MOLM-13 (AML cell line) | [4] |
| Selectivity | Fold-Selectivity over LSD1 | Reference |
| LSD2 | > 1000 | [5][6] |
| MAO-A | > 1000 | [5][6] |
| MAO-B | > 1000 | [5][6] |
Experimental Protocols
1. Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Plate MOLM-13 cells at an appropriate density in a 96-well plate.
-
Treatment: Treat cells with a titration of GSK-LSD1 for six days.
-
BrdU Labeling: Add BrdU to the cell culture medium and incubate to allow for incorporation into the DNA of actively dividing cells.
-
Detection: Use a BrdU Cell Proliferation Assay Kit (e.g., from Cell Signaling Technology) to detect BrdU incorporation according to the manufacturer's instructions. The signal is typically measured using a plate reader.[4]
2. Apoptosis Assay (Caspase 3/7 Activation)
-
Cell Seeding and Treatment: Seed AML cell lines in a 96-well plate and treat with 1000 nM GSK-LSD1 for 1-6 days. A positive control, such as 100 nM bortezomib for three days, should be included.
-
Caspase Activity Measurement: Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay) to measure the activation of executioner caspases.
-
Data Analysis: Express the results as fold activation of caspase 3/7 relative to a vehicle-treated control.[4]
3. LSD1 Activity Assay (HTRF)
-
Reagents: Human recombinant LSD1 enzyme, flavin adenine dinucleotide (FAD), biotinylated monomethyl H3(1-21)K4 peptide substrate.
-
Incubation: Pre-incubate serial dilutions of GSK-LSD1 with the LSD1 enzyme on ice.
-
Reaction Initiation: Start the enzymatic reaction by adding a mix of FAD and the peptide substrate.
-
Detection: Use a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the demethylation of the substrate. The HTRF ratio is calculated from the emission at 665 nm and 620 nm.
-
IC50 Calculation: Determine the IC50 by fitting the percentage of inhibition at each compound concentration to a nonlinear 4-parameter equation.[7]
Visualizing Experimental Workflows and Pathways
Caption: A typical experimental workflow for assessing the effects of GSK-LSD1.
Caption: The inhibitory effect of GSK-LSD1 on LSD1's role in gene repression.
Caption: A logical flow for troubleshooting unexpected GSK-LSD1 results.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rarecancernews.com [rarecancernews.com]
- 10. researchgate.net [researchgate.net]
- 11. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize variability in GSK-LSD1 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in GSK-LSD1 assays.
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and how does it work?
A1: GSK-LSD1 (also known as GSK2879552) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent amine oxidase that removes methyl groups from histone H3 at lysine 4 (H3K4), a modification associated with gene silencing.[2] By irreversibly inactivating LSD1, GSK-LSD1 prevents the demethylation of H3K4, leading to changes in gene expression and subsequent anti-tumor effects in various cancers, including acute myeloid leukemia (AML).[1][2]
Q2: What are the common assay formats for measuring GSK-LSD1 activity?
A2: Several in vitro biochemical assays are used to measure the activity of LSD1 and the inhibitory effect of compounds like GSK-LSD1. The most common formats include:
-
Peroxidase-Coupled Assay: This is a widely used method that detects the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.[2][3] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a fluorescent or colorimetric signal.[4]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This assay format is also commonly used to determine the IC50 of LSD1 inhibitors.[3][5]
-
Antibody-Based Assays (e.g., ELISA, DELFIA): These assays use specific antibodies to detect the demethylated substrate.[2][6] They offer the advantage of directly measuring the product of the enzymatic reaction.[6]
-
Radioactive Assays: These assays utilize a radiolabeled peptide substrate, and the enzymatic activity is quantified by measuring the change in radioactivity.[2]
-
Mass Spectrometry: This technique can be used to directly measure the change in the unlabeled substrate.[2]
Q3: How should I prepare and store GSK-LSD1 and the LSD1 enzyme?
A3: Proper handling and storage of reagents are critical for minimizing assay variability.
-
GSK-LSD1: GSK-LSD1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][7] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[7] Stock solutions should be stored at -20°C or -80°C to prevent degradation. For working solutions, it is recommended to prepare them fresh from the stock solution and use them immediately for optimal results.[7]
-
LSD1 Enzyme: Recombinant LSD1 enzyme should be stored at -80°C in a solution containing glycerol to prevent freeze-thaw cycles that can lead to loss of activity. When preparing the enzyme for an assay, it should be diluted in the appropriate assay buffer and kept on ice.[3] Avoid repeated freeze-thaw cycles.
Q4: What are the key factors that can contribute to variability in my GSK-LSD1 assay?
A4: Several factors can introduce variability into your assay results. These include:
-
Reagent Quality and Handling: The purity and activity of the LSD1 enzyme, the stability of the GSK-LSD1 inhibitor, and the quality of the substrate are all critical.
-
Assay Conditions: Variations in incubation time, temperature, pH, and buffer composition can significantly impact enzyme activity and inhibitor potency.
-
Pipetting Accuracy: Inaccurate or inconsistent pipetting can lead to significant well-to-well variability.
-
Plate Reader Settings: Incorrect or suboptimal plate reader settings, such as excitation and emission wavelengths or gain settings, can affect signal detection and increase background noise.
-
DMSO Concentration: High concentrations of DMSO in the final reaction can inhibit enzyme activity. It is important to keep the final DMSO concentration consistent across all wells and typically below 1%.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Inactive LSD1 enzyme. 2. Degraded substrate. 3. Incorrect plate reader settings. 4. Incorrect assay buffer composition. | 1. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles. Test enzyme activity with a known positive control. 2. Prepare fresh substrate solution. 3. Ensure the excitation and emission wavelengths are appropriate for the assay's detection reagent (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin-based assays).[4] 4. Verify the pH and composition of the assay buffer. |
| High Background Signal | 1. Contaminated reagents or buffer. 2. Autofluorescence of the compound. 3. Light leakage into the plate reader. | 1. Use fresh, high-quality reagents and filter-sterilize the buffer. 2. Run a control plate with the compound alone (without enzyme) to measure its intrinsic fluorescence. 3. Ensure the plate reader is in a dark environment and properly sealed during measurement. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature gradients across the plate. 4. Edge effects. | 1. Use calibrated pipettes and practice consistent pipetting technique. 2. Gently mix the plate after adding all reagents. 3. Incubate the plate in a temperature-controlled incubator and allow it to equilibrate to room temperature before reading. 4. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Inconsistent IC50 Values | 1. Instability of GSK-LSD1. 2. Variation in pre-incubation time. 3. Inaccurate serial dilutions. 4. Cell-based assay variability. | 1. Prepare fresh dilutions of GSK-LSD1 for each experiment. 2. As GSK-LSD1 is an irreversible inhibitor, pre-incubation time is critical. Maintain a consistent pre-incubation time between the enzyme and inhibitor across all experiments.[3] 3. Carefully prepare serial dilutions and use a new pipette tip for each dilution. 4. For cell-based assays, ensure consistent cell seeding density, passage number, and growth conditions. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for GSK-LSD1 against LSD1 in different assay formats. It is important to note that IC50 values can vary between different assay formats and experimental conditions.[3]
| Compound | Assay Format | IC50 (nM) | Reference |
| GSK-LSD1 (OG-668) | HTRF Assay | 7.6 | [3] |
| GSK-LSD1 | Cell-free assay | 16 | [7] |
| GSK2879552 | HTRF Assay | 160 | [5] |
Experimental Protocols
Peroxidase-Coupled Assay for GSK-LSD1 Inhibition
This protocol is a general guideline based on commonly used methods.[3]
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
- LSD1 Enzyme: Dilute recombinant human LSD1 enzyme to a final concentration of 38.5 nM in assay buffer. Keep on ice.
- GSK-LSD1: Prepare a 10-point, 3-fold serial dilution of GSK-LSD1 in DMSO. Further dilute in assay buffer to the desired concentrations.
- Substrate: Prepare a solution of dimethylated histone H3 peptide substrate.
- Detection Reagents: Prepare horseradish peroxidase (HRP) and a suitable fluorogenic or chromogenic HRP substrate (e.g., Amplex Red).
2. Assay Procedure:
- Add 2 µL of the diluted GSK-LSD1 or vehicle (DMSO) to the wells of a black 96-well plate.
- Add 48 µL of the diluted LSD1 enzyme solution to each well.
- Pre-incubate the plate on ice for 15 minutes to allow the inhibitor to bind to the enzyme.[3]
- Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
- Incubate the plate at 37°C for 60 minutes.
- Stop the reaction and add the detection reagents according to the manufacturer's instructions.
- Incubate at room temperature for 5-10 minutes, protected from light.
- Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
3. Data Analysis:
- Subtract the background signal (wells with no enzyme) from all other readings.
- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for a typical GSK-LSD1 biochemical assay.
Caption: Mechanism of LSD1 action and its inhibition by GSK-LSD1.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibitor Screening Assay Kit, Research Kits - Epigenetics [epigenhub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epigentek.com [epigentek.com]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Poor GSK-LSD1 Efficacy
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering suboptimal efficacy with the LSD1 inhibitor, GSK-LSD1, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and how does it work?
A1: GSK-LSD1 is a potent, selective, and irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1).[1][2][3] LSD1 is a histone demethylase that primarily removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1] By inhibiting LSD1, GSK-LSD1 leads to an increase in H3K4 methylation, which in turn alters gene expression, promoting cell differentiation and inhibiting proliferation in susceptible cancer cell lines.[1][4]
Q2: In which cancer types is GSK-LSD1 expected to be most effective?
A2: Preclinical studies have shown that GSK-LSD1 and other LSD1 inhibitors are particularly effective in certain subtypes of acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[5] The efficacy in these cancers is often linked to their neuroendocrine features and dependence on specific transcription factors that interact with LSD1.[6]
Q3: I am not observing the expected anti-proliferative effect with GSK-LSD1. What are the possible reasons?
A3: Several factors can contribute to poor efficacy of GSK-LSD1:
-
Cell Line-Specific Resistance: The differentiation state of the cancer cells is a key determinant of sensitivity. Cell lines with a mesenchymal-like phenotype are often intrinsically resistant to LSD1 inhibitors, whereas those with a neuroendocrine phenotype are more likely to be sensitive.[6]
-
Acquired Resistance: Prolonged treatment with LSD1 inhibitors can lead to acquired resistance through epigenetic reprogramming and the emergence of a TEAD4-driven mesenchymal-like state.
-
Suboptimal Experimental Conditions: Factors such as inhibitor concentration, treatment duration, and the specific assay used can significantly impact the observed efficacy. The biological effects of LSD1 inhibition, including growth inhibition, may require a longer treatment duration to become apparent.[1]
-
Compound Stability: While GSK-LSD1 is generally stable, ensuring the proper handling and storage of the compound is crucial to maintain its activity.
Q4: How can I determine if my cell line is likely to be sensitive or resistant to GSK-LSD1?
A4: You can assess the expression of key biomarker genes. SCLC cell lines sensitive to LSD1 inhibitors tend to have high expression of neuroendocrine markers like ASCL1 and low expression of mesenchymal markers such as VIM and ZEB1.[6]
Q5: Are there strategies to overcome resistance to GSK-LSD1?
A5: Yes, combination therapies have shown promise. For example, in AML, combining GSK-LSD1 with all-trans retinoic acid (ATRA) has been shown to synergistically enhance differentiation and cytotoxicity.[1] Another approach in AML is the dual inhibition of LSD1 and GSK3, which has demonstrated improved survival in preclinical models.[7]
Troubleshooting Guide
Issue 1: Low Potency or Lack of Anti-Proliferative Effect
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify the EC50/IC50 of GSK-LSD1 for your specific cell line. If not available, perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Duration | The cytostatic effects of GSK-LSD1 can be slow to manifest. Extend the treatment period (e.g., 6-10 days) and monitor cell proliferation at multiple time points.[1] |
| Intrinsic Cell Resistance | Characterize the baseline expression of neuroendocrine and mesenchymal markers in your cell line using qPCR or Western blotting. Compare with known sensitive and resistant cell lines. |
| Compound Inactivity | Ensure proper storage of GSK-LSD1 (as per manufacturer's instructions). Prepare fresh dilutions for each experiment. Confirm the activity of your GSK-LSD1 stock on a known sensitive cell line (e.g., MOLM-13). |
| Assay Sensitivity | Use a sensitive and appropriate proliferation assay. For long-term studies, a confluence-based method or a metabolic assay like CellTiter-Glo can be suitable. |
Issue 2: No Induction of Differentiation Markers
| Possible Cause | Troubleshooting Step |
| Inappropriate Markers | The relevant differentiation markers are cell-type specific. For AML, common markers include CD11b and CD86.[1] Research the appropriate markers for your cell model. |
| Insufficient Treatment Time | Induction of differentiation can be a downstream effect of altered gene expression and may require several days of treatment. Perform a time-course experiment (e.g., 1, 3, and 6 days) to assess marker expression. |
| Low GSK-LSD1 Concentration | Perform a dose-response experiment to determine the optimal concentration of GSK-LSD1 for inducing differentiation in your cell line. |
| Flow Cytometry Gating | If using flow cytometry, ensure your gating strategy is correct and that you have appropriate isotype controls. |
Data Presentation
Table 1: Comparative Efficacy of GSK-LSD1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 (nM) | Sensitivity | Reference |
| MOLM-13 | AML | 1.9 (EC50, BrdU) | Sensitive | [1] |
| THP-1 | AML | 23 (EC50, CD86 expression) | Sensitive | [1] |
| PeTa | Merkel Cell Carcinoma | ~10 (IC50) | Sensitive | [8][9] |
| MKL-1 | Merkel Cell Carcinoma | ~10 (IC50) | Sensitive | [8][9] |
| WaGa | Merkel Cell Carcinoma | ~10 (IC50) | Sensitive | [8][9] |
| MS-1 | Merkel Cell Carcinoma | ~10 (IC50) | Sensitive | [8][9] |
| NCI-H69 | SCLC | Sensitive (at 300 nM) | Sensitive | [6] |
| NCI-H69V | SCLC | Resistant (at 300 nM) | Resistant | [6] |
| KMM-1PIR | Multiple Myeloma | No cytotoxic effect | Resistant | [10] |
| U266PIR | Multiple Myeloma | No cytotoxic effect | Resistant | [10] |
Note: IC50/EC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of GSK-LSD1 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 3, 6, or 10 days) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 value.
Flow Cytometry for Differentiation Markers (e.g., CD11b in AML)
-
Cell Treatment: Treat cells with the desired concentration of GSK-LSD1 or vehicle control for the specified duration (e.g., 3 days).
-
Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add a fluorescently conjugated anti-CD11b antibody and an isotype control antibody to separate tubes.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Analyze the percentage of CD11b-positive cells using appropriate gating based on the isotype control.
Visualizations
Caption: Workflow for evaluating GSK-LSD1 efficacy.
Caption: LSD1's role in gene regulation and GSK-LSD1's effect.
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting LSD1: A Promising Therapeutic Strategy in Cancer Treatment [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. rarecancernews.com [rarecancernews.com]
- 8. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK-LSD1 Animal Model Delivery
Welcome to the technical support center for the utilization of GSK-LSD1 in animal models. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, delivery, and experimental application of GSK-LSD1 in animal models.
Issue 1: Poor Solubility or Precipitation of GSK-LSD1 Formulation
Possible Causes:
-
Inappropriate solvent selection for the desired final concentration.
-
Incorrect pH of the aqueous buffer.
-
Storing aqueous solutions for extended periods.
Solutions:
| Solvent/Vehicle | Solubility | Recommendations | Citation |
| DMSO | ~25 mg/mL | Prepare a high-concentration stock solution in DMSO. For in vivo administration, dilute the stock solution into an appropriate vehicle. | [1][2] |
| PBS (pH 7.2) | ~10 mg/mL | Can be used for direct dissolution of the crystalline solid for aqueous formulations. It is not recommended to store aqueous solutions for more than one day. | [1][2] |
| Ethanol | ~0.1 mg/mL | Not recommended as a primary solvent due to low solubility. | [1] |
| Corn Oil | Vehicle | For oral administration, a 9.4 mg/mL DMSO stock can be diluted into corn oil (e.g., 50 µL stock in 950 µL corn oil). | [3] |
| PEG300/Tween80/ddH2O | Vehicle | For a 1 mL working solution, 50 µL of a 57 mg/mL DMSO stock can be mixed with 400 µL of PEG300, followed by 50 µL of Tween80 and 500 µL of ddH2O. This solution should be used immediately. | [3] |
Experimental Workflow for Formulation Preparation:
Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models
Possible Causes:
-
Suboptimal dosage or administration route.
-
Insufficient duration of treatment.
-
Degradation of the compound.
Solutions:
| Animal Model | Application | Dosage & Administration | Duration | Outcome | Citation |
| Sickle Cell Disease Mice | HbF Induction | 1 µg/g body weight/day, Intraperitoneal (IP) | 4 weeks | Increased F cells from ~2.5% to 8% | [4] |
| Autism Mouse Model (Shank3+/ΔC) | Behavioral Rescue | 5 mg/kg, IP, once daily | 3 days | Normalized H3K4me2 levels in PFC and improved social preference. | [5][6] |
| Oral Squamous Cell Carcinoma (OSCC) Xenograft | Tumor Growth Inhibition | Not specified in abstract | Not specified in abstract | Attenuated tumor growth and metastasis. | [7] |
| Acute Myeloid Leukemia (AML) Mouse Model | Improved Survival (in combination) | Not specified for GSK-LSD1 alone | Not specified | Minimal effect alone, but substantial survival improvement when combined with a GSK3 inhibitor. | [8] |
| Retinitis Pigmentosa (rd10) Mice | Prevention of Rod Degeneration | 1.5 mg/kg or 4.2 mg/kg | From P9 to P24 | Slowed rod photoreceptor death. | [9] |
Experimental Protocol: Intraperitoneal (IP) Injection in Mice
-
Preparation: Prepare the GSK-LSD1 formulation as described in the solubility table. Ensure the final injection volume is appropriate for the mouse's weight (typically 100-200 µL).
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site: The injection should be given in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, just deep enough to penetrate the abdominal wall.
-
Administration: Aspirate briefly to ensure no fluid (blood or urine) is drawn back, then slowly inject the solution.
-
Post-injection Monitoring: Monitor the animal for any signs of distress.
Issue 3: Observed Off-Target Effects or Toxicity
Possible Causes:
-
High dosage leading to inhibition of other amine oxidases or receptors.
-
Interaction with other administered compounds.
Solutions:
-
Selectivity Profile: GSK-LSD1 is highly selective for LSD1 (IC50 = 16 nM) over other FAD-dependent enzymes like LSD2, MAO-A, and MAO-B (>1000-fold selectivity).[3][10] However, at high concentrations (10 µM), some minor off-target activity has been noted on the 5-HT transporter (74% inhibition), 5-HT1A (49% inhibition), and dopamine transporter (39% inhibition).[10]
-
Dose-Response Studies: Conduct a dose-response study to determine the minimal effective dose that achieves the desired pharmacodynamic effect without causing overt toxicity.
-
Combination Therapy: Be aware that combining GSK-LSD1 with other drugs, such as all-trans retinoic acid (ATRA) in AML, can lead to synergistic effects, which may also alter the toxicity profile.[11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK-LSD1?
A1: GSK-LSD1 is an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][10] LSD1 is a histone demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression.[1][7] By inhibiting LSD1, GSK-LSD1 prevents this demethylation, leading to an increase in H3K4me2 levels and changes in gene expression.[5]
Q2: How should I store GSK-LSD1?
A2: GSK-LSD1 hydrochloride is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥ 4 years).[1][2]
Q3: Can GSK-LSD1 cross the blood-brain barrier?
A3: Yes, studies in mouse models of pediatric high-grade glioma (pHGG) suggest that GSK-LSD1 can cross the blood-brain barrier.[12] This is further supported by its efficacy in autism mouse models where it targets the prefrontal cortex after systemic administration.[5]
Q4: What are the known downstream effects of LSD1 inhibition by GSK-LSD1?
A4: Inhibition of LSD1 by GSK-LSD1 has been shown to:
-
Increase global H3K4me2 levels.[5]
-
Induce changes in gene expression, often upregulating genes involved in cell differentiation.[11][13]
-
Down-regulate pathways such as the EGF signaling pathway in oral cancer.[7]
-
Promote differentiation of acute myeloid leukemia (AML) cells.[11]
Q5: Are there alternative or similar LSD1 inhibitors I can use for comparison?
A5: Yes, several other LSD1 inhibitors are used in research, each with different properties. Comparing results with another inhibitor can help validate that the observed phenotype is due to LSD1 inhibition.
| Inhibitor | Type | IC50 | Notes | Citation |
| GSK-LSD1 | Irreversible | 16 nM | Highly selective over MAO-A/B and LSD2. | [3][10] |
| Tranylcypromine (TCP) | Irreversible | 5.6 µM | Less potent and less selective; also inhibits MAO-A/B. | [15][16] |
| SP-2509 (Seclidemstat) | Reversible (Scaffolding) | 2.5 µM | Also disrupts LSD1-CoREST protein-protein interactions. Solubility issues reported. | [15][16][17] |
| ORY-1001 (Iadademstat) | Irreversible | Potent (clinical stage) | Used in clinical trials for AML and SCLC. | [15][16] |
| GSK2879552 | Irreversible | Potent (clinical stage) | Structurally similar to GSK-LSD1; has been in clinical trials. | [11][16] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of LSD1 by small molecule inhibitors stimulates fetal hemoglobin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Histone Demethylase LSD1 for Treatment of Deficits in Autism Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rarecancernews.com [rarecancernews.com]
- 9. Inhibition of Epigenetic Modifiers LSD1 and HDAC1 Blocks Rod Photoreceptor Death in Mouse Models of Retinitis Pigmentosa | Journal of Neuroscience [jneurosci.org]
- 10. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 11. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1 degradation and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GSK-LSD1, a potent and selective irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is GSK-LSD1 and what is its mechanism of action?
GSK-LSD1 is a highly selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It functions as a mechanism-based inactivator, forming a covalent adduct with the FAD cofactor in the active site of LSD1, thereby blocking its demethylase activity.[3] GSK-LSD1 exhibits high selectivity for LSD1 over other FAD-dependent enzymes such as LSD2, MAO-A, and MAO-B.[1][2][4]
Q2: What are the common cellular effects observed after treatment with GSK-LSD1?
Treatment of cancer cell lines with GSK-LSD1 typically leads to:
-
Inhibition of cell proliferation: GSK-LSD1 has been shown to inhibit the growth of various cancer cell lines, particularly in acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][5]
-
Induction of cell differentiation: In AML cell lines, GSK-LSD1 can promote myeloid differentiation, as evidenced by the increased expression of cell surface markers like CD11b and CD86.[5][6]
-
Gene expression changes: As an epigenetic modulator, GSK-LSD1 treatment results in altered gene expression profiles.[2][7]
-
Cell cycle arrest: GSK-LSD1 can induce cell cycle arrest, often in the G0/G1 phase.[8]
Q3: How should I prepare and store GSK-LSD1 stock solutions?
For optimal results, it is recommended to prepare fresh working solutions of GSK-LSD1 for each experiment.[1] Stock solutions can be prepared in DMSO. For long-term storage, the powdered form of GSK-LSD1 dihydrochloride should be stored at -20°C for up to 3 years.[1] When preparing aqueous solutions, be aware that moisture-absorbing DMSO can reduce solubility.[1]
Q4: I am not observing the expected phenotype in my cells after GSK-LSD1 treatment. What could be the reason?
Please see the troubleshooting section below for a detailed guide.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with GSK-LSD1.
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibition of cell proliferation | Cell line insensitivity: Not all cell lines are equally sensitive to LSD1 inhibition. | Confirm the sensitivity of your cell line to GSK-LSD1 by performing a dose-response curve and comparing with published data for similar cell types.[5] Consider using a positive control cell line known to be sensitive to GSK-LSD1 (e.g., MOLM-13).[8] |
| Incorrect dosage: The concentration of GSK-LSD1 may be too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. EC50 values for cell growth inhibition are typically in the nanomolar range.[2] | |
| Degradation of GSK-LSD1: The compound may have degraded due to improper storage or handling. | Prepare fresh stock and working solutions of GSK-LSD1.[1] Ensure proper storage conditions are maintained. | |
| Scaffolding vs. Catalytic activity: The desired phenotype may depend on the disruption of LSD1's scaffolding functions rather than just its catalytic activity. While GSK-LSD1 is a potent catalytic inhibitor, some cellular effects are more pronounced with scaffolding inhibitors like SP-2509.[3][9] | Consider testing a scaffolding inhibitor of LSD1 to see if it produces the desired effect. | |
| Variability in experimental results | Inconsistent GSK-LSD1 concentration: Inaccurate pipetting or serial dilutions. | Ensure accurate and consistent preparation of GSK-LSD1 solutions. Use calibrated pipettes. |
| Cell passage number: High passage numbers can lead to phenotypic drift and altered drug sensitivity. | Use cells with a consistent and low passage number for all experiments. | |
| Assay timing: The effects of GSK-LSD1 on cell proliferation and differentiation can be time-dependent.[5] | Perform a time-course experiment to determine the optimal duration of treatment for your assay. | |
| Unexpected off-target effects | High concentration of GSK-LSD1: Although highly selective, very high concentrations may lead to off-target effects. | Use the lowest effective concentration of GSK-LSD1 as determined by your dose-response experiments. |
| Interaction with other cellular components: While GSK-LSD1 is selective against other FAD-dependent enzymes, unforeseen interactions can occur. | Review the literature for any known interactions in your specific cellular context. At 10 µM, GSK-LSD1 showed some inhibition of the 5-HT transporter.[2] |
Understanding and Preventing LSD1 Degradation
The stability of the LSD1 protein itself can be a critical factor in experimental outcomes. LSD1 protein levels are primarily regulated through the ubiquitin-proteasome system.
Key Regulators of LSD1 Stability:
| Process | Proteins Involved | Effect on LSD1 | Reference |
| Ubiquitination (Degradation) | JADE-2/PHF16, CRL3KBTBD4, Bre1 | Promote degradation | [10][11] |
| Deubiquitination (Stabilization) | OTUD7B, USP7, USP17, USP22, USP28, USP38 | Prevent degradation | [10] |
| Complex Formation (Stabilization) | RCOR1 (CoREST) | Protects from proteasomal degradation | [12][13] |
| Phosphorylation (Stabilization) | GSK3β, CK2 | Protects from degradation | [13] |
| Acetylation (Destabilization) | KAT8 | Reduces association with nucleosomes | [13] |
How to Prevent Unwanted LSD1 Degradation in Your Experiments:
-
Maintain CoREST Integrity: The interaction with the CoREST complex is crucial for LSD1 stability.[12][13] Experimental conditions that disrupt this complex may lead to LSD1 degradation.
-
Consider Post-Translational Modifications: Be aware that signaling pathways activating kinases like GSK3β or CK2 could indirectly stabilize LSD1.[13] Conversely, factors influencing KAT8 activity might affect LSD1 levels.[13]
-
Use Proteasome Inhibitors (with caution): To experimentally verify if LSD1 is being degraded via the proteasome in your system, you can treat cells with a proteasome inhibitor (e.g., MG132). However, be aware that this will have widespread effects on cellular protein turnover.
Experimental Protocols & Data
Quantitative Data Summary
Table 1: In Vitro Potency of GSK-LSD1
| Parameter | Value | Enzyme/Assay | Reference |
| IC50 | 16 nM | LSD1 (Cell-free assay) | [1][2] |
| Selectivity | >1000-fold | vs. LSD2, MAO-A, MAO-B | [1][2] |
| Average EC50 | < 5 nM | Gene expression changes in cancer cells | [1][2] |
| Average EC50 | < 5 nM | Cancer cell line growth inhibition | [1][2] |
Detailed Methodologies
Protocol 1: Cell Proliferation Assay (General)
-
Seed cells in a 96-well plate at a density determined to allow for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight (for adherent cell lines).
-
Prepare a serial dilution of GSK-LSD1 in culture medium.
-
Remove the old medium and add the medium containing different concentrations of GSK-LSD1 or DMSO (vehicle control).
-
Incubate the plates for the desired duration (e.g., 3-10 days).[5]
-
Assess cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.
-
Calculate the EC50 value from the dose-response curve.
Protocol 2: Western Blot for LSD1 and Histone Marks
-
Treat cells with GSK-LSD1 or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LSD1, H3K4me2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 3. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysin (K)-specific demethylase 1 inhibition enhances proteasome inhibitor response and overcomes drug resistance in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein degradation of Lsd1 is mediated by Bre1 yet opposed by Lsd1-interacting lncRNAs during fly follicle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Strategies that regulate LSD1 for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GSK-LSD1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK-LSD1 (also known as GSK2879552), a selective and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with other notable LSD1 inhibitors. We present supporting experimental data, detailed protocols for key target engagement assays, and visualizations to elucidate complex biological pathways and experimental workflows. Our objective is to offer a clear, data-driven resource for validating LSD1 target engagement in a cellular context.
Comparative Analysis of LSD1 Inhibitors
The efficacy and potency of LSD1 inhibitors can be assessed through various biochemical and cell-based assays. GSK-LSD1 demonstrates potent and selective inhibition of LSD1. Below is a summary of its performance in comparison to other tool compounds and clinical-stage inhibitors.
Biochemical Activity of LSD1 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for several LSD1 inhibitors, as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]
| Compound | Type | LSD1 IC50 (nM) [HTRF Assay] | Selectivity over MAO-A/B | Reference |
| GSK-LSD1 | Irreversible | 16 | >1000-fold | [3] |
| GSK2879552 | Irreversible | 24 | High | [4] |
| Iadademstat (ORY-1001) | Irreversible | 18 | High | [4][5] |
| Bomedemstat (IMG-7289) | Irreversible | ~491-fold less active than Iadademstat | Not specified | [1][2] |
| Pulrodemstat (CC-90011) | Reversible | More potent than Bomedemstat & GSK2879552 | Not specified | [1][2] |
| Seclidemstat (SP-2577) | Reversible | Inactive in some assays | Not specified | [1][2] |
| Tranylcypromine (TCP) | Irreversible (Tool) | 5600 | Low (inhibits MAOs) | [1][2] |
| SP-2509 | Reversible (Tool) | 2500 | High | [1] |
| OG-668 | Irreversible (Tool) | 7.6 | High | [1][2] |
Cellular Activity of LSD1 Inhibitors
Validating target engagement in a cellular context is crucial. The following table presents the anti-proliferative activity of various LSD1 inhibitors in different cancer cell lines.
| Compound | Cell Line (Cancer Type) | Cellular Potency (EC50/IC50) | Biomarkers of Target Engagement | Reference |
| GSK-LSD1 | Various Cancer Cell Lines | Average EC50 < 5 nM | Gene expression changes | [3] |
| GSK2879552 | SCLC and AML cell lines | Potent, with an average EC50 of 137 nM in 20 AML cell lines | Inhibition of cell proliferation, induction of CD11b and CD86 | [4][6][7] |
| Iadademstat (ORY-1001) | AML and SCLC cell lines | Sub-nanomolar activity in differentiation assays | Potent induction of differentiation markers | [4][8] |
| HCI-2509 | NSCLC cell lines | IC50 of 0.3–5 µM | Enhancement of histone 3 lysine methylation | [9] |
| NCL1 | LnCAP (Prostate Cancer) | Modest in vitro, strong in vivo | Induction of apoptosis and autophagy | [10] |
Experimental Protocols for Validating Target Engagement
Accurate and reproducible experimental methods are paramount for validating the cellular target engagement of GSK-LSD1. Here, we provide detailed protocols for key assays.
Western Blotting for Histone Methylation Marks
Objective: To measure changes in global levels of histone H3 lysine 4 dimethylation (H3K4me2) and histone H3 lysine 9 dimethylation (H3K9me2), which are direct substrates of LSD1. Inhibition of LSD1 is expected to increase the levels of these methylation marks.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with GSK-LSD1 or other inhibitors at various concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 N HCl) overnight at 4°C.
-
Clarify the supernatant by centrifugation and precipitate histones with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in distilled water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
Sample Preparation and SDS-PAGE:
-
For each sample, dilute 0.5 µg of histones in 1X LDS sample buffer with 100 mM DTT.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K9me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the total Histone H3 loading control.
Quantitative PCR (qPCR) for Target Gene Expression
Objective: To measure changes in the mRNA expression of genes known to be regulated by LSD1. Inhibition of LSD1 should lead to the de-repression (upregulation) of target genes such as CD11b, CD86, and GFI1B.[4]
Protocol:
-
Cell Culture and Treatment: Treat cells with GSK-LSD1 as described in the Western Blot protocol.
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
-
Chromatin Immunoprecipitation (ChIP)
Objective: To determine if GSK-LSD1 treatment alters the binding of LSD1 to the promoter regions of its target genes. Irreversible inhibitors like GSK-LSD1 have been shown to reduce the association of LSD1 with chromatin.[11]
Protocol:
-
Cell Culture and Treatment: Treat cells with GSK-LSD1 as described previously.
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to isolate the nuclei.
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for LSD1 or a negative control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit.
-
-
Analysis:
-
Analyze the purified DNA by qPCR using primers specific for the promoter regions of LSD1 target genes.
-
Visualizing Pathways and Workflows
LSD1 Signaling Pathway and Inhibition
LSD1 functions as a transcriptional co-repressor by demethylating H3K4me1/2 within the CoREST complex, leading to gene silencing. It can also act as a co-activator by demethylating H3K9me1/2 in complex with the androgen receptor. GSK-LSD1 irreversibly inhibits the demethylase activity of LSD1, leading to the re-expression of silenced genes.
Caption: LSD1 signaling pathways and the inhibitory action of GSK-LSD1.
Experimental Workflow for Validating Target Engagement
This workflow outlines the key steps to confirm that GSK-LSD1 is engaging its target in cells, from initial treatment to downstream analysis.
Caption: Experimental workflow for validating GSK-LSD1 target engagement.
Logical Relationship of Target Engagement Readouts
This diagram illustrates the cause-and-effect relationship between the direct inhibition of LSD1 and the subsequent cellular outcomes that serve as readouts for target engagement.
Caption: Logical flow from LSD1 inhibition to cellular outcomes.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chayon.co.kr [chayon.co.kr]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming LSD1 Inhibition: A Comparative Guide to GSK-LSD1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental methods to confirm the inhibition of Lysine-Specific Demethylase 1 (LSD1) by its irreversible inhibitor, GSK-LSD1. We offer a comparative analysis of GSK-LSD1 with other common LSD1 inhibitors, supported by quantitative data and detailed experimental protocols. This document is intended to equip researchers with the necessary information to design and execute robust experiments for validating LSD1 target engagement and downstream effects.
Introduction to LSD1 and GSK-LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating mono- and di-methylated lysine residues on histone and non-histone proteins.[1] Its activity is implicated in various cellular processes, including differentiation, proliferation, and is frequently dysregulated in cancer.[1] GSK-LSD1 is a potent and selective irreversible inhibitor of LSD1, making it a valuable tool for studying LSD1 function and a potential therapeutic agent.[2][3]
Comparative Analysis of LSD1 Inhibitors
The efficacy of GSK-LSD1 is best understood in the context of other available LSD1 inhibitors. The following table summarizes the in vitro potency of GSK-LSD1 in comparison to other tool compounds and clinical-stage inhibitors.
| Inhibitor | Type | LSD1 IC₅₀ (nM) | Selectivity over MAO-A/B | Reference |
| GSK-LSD1 (OG-668) | Irreversible | 16 | >1000-fold | [2][3] |
| Tranylcypromine (TCP) | Irreversible | 5,600 | Low | |
| SP-2509 | Reversible | 2,500 | High | |
| Iadademstat (ORY-1001) | Irreversible | <1 | High | |
| Seclidemstat (SP-2577) | Reversible | >10,000 | High | |
| Bomedemstat (IMG-7289) | Irreversible | ~18 | High |
Experimental Protocols for Confirming LSD1 Inhibition
Confirmation of LSD1 inhibition by GSK-LSD1 can be achieved through a combination of biochemical and cellular assays. These assays aim to demonstrate direct target engagement, downstream effects on histone methylation, and subsequent cellular phenotypes.
Biochemical Assays: Direct Measurement of LSD1 Activity
Biochemical assays directly measure the enzymatic activity of LSD1 in a cell-free system. These are crucial for determining the potency and mechanism of action of an inhibitor.
a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay
The HTRF assay is a highly sensitive method for measuring LSD1 demethylase activity.[1][4]
-
Principle: This assay quantifies the demethylation of a biotinylated histone H3 peptide substrate. The product is detected by a europium cryptate-labeled antibody specific for the demethylated epitope and a streptavidin-conjugated fluorophore. Proximity of the donor and acceptor molecules upon binding to the product results in a FRET signal.
-
Experimental Workflow:
Caption: HTRF assay workflow for LSD1 inhibition.
-
Detailed Protocol:
-
Prepare serial dilutions of GSK-LSD1 in assay buffer.
-
In a 384-well plate, add recombinant LSD1 enzyme to each well.
-
Add the GSK-LSD1 dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylase reaction by adding a biotinylated H3K4me1 or H3K4me2 peptide substrate and FAD cofactor.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Stop the reaction and add the HTRF detection reagents: a europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ value of GSK-LSD1.
-
b) Peroxidase-Coupled Assay
This colorimetric assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[4]
-
Principle: The H₂O₂ generated is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a color change that can be quantified spectrophotometrically.
-
Experimental Workflow:
Caption: Peroxidase-coupled assay workflow.
-
Detailed Protocol:
-
Prepare serial dilutions of GSK-LSD1.
-
In a 96-well plate, add recombinant LSD1 enzyme.
-
Add the GSK-LSD1 dilutions and pre-incubate.
-
Initiate the reaction by adding the H3K4me1/2 peptide substrate.
-
Incubate for 1-2 hours at 37°C.
-
Add a solution containing horseradish peroxidase (HRP) and a chromogenic substrate (e.g., Amplex Red).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Cellular Assays: Target Engagement and Downstream Effects
Cellular assays are essential to confirm that GSK-LSD1 can access its target within a cellular context and elicit the expected biological response.
a) Western Blotting for Histone Methylation
This is a direct method to visualize the accumulation of LSD1 substrates (H3K4me1/2) following inhibitor treatment.[2][5][6]
-
Principle: Cells are treated with GSK-LSD1, and histones are extracted. Western blotting is then performed using antibodies specific for di- and mono-methylated H3K4. An increase in the signal for these marks indicates LSD1 inhibition.
-
Experimental Workflow:
Caption: Western blot workflow for histone marks.
-
Detailed Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of GSK-LSD1 for a specified time (e.g., 24-72 hours).
-
Harvest cells and perform histone extraction using an acid extraction method.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate histone proteins by SDS-PAGE (15% acrylamide gel is recommended for good resolution of histones).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the relative increase in H3K4 methylation.
-
b) Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide map of H3K4 methylation changes, allowing for the identification of specific gene loci affected by LSD1 inhibition.
-
Principle: Cells are treated with GSK-LSD1, and chromatin is cross-linked. The chromatin is then sheared, and an antibody against H3K4me1 or H3K4me2 is used to immunoprecipitate the DNA fragments associated with these marks. The enriched DNA is then sequenced to identify the genomic regions where these marks are located.
-
Experimental Workflow:
Caption: ChIP-seq workflow for histone marks.
-
Detailed Protocol:
-
Treat cells with GSK-LSD1 as described for Western blotting.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Perform immunoprecipitation overnight at 4°C with an antibody specific for H3K4me1 or H3K4me2. Use a non-specific IgG as a negative control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Purify the immunoprecipitated DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions with increased H3K4 methylation upon GSK-LSD1 treatment.
-
c) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its protein target in a cellular environment.
-
Principle: The binding of a ligand, such as GSK-LSD1, can stabilize its target protein, LSD1, against thermal denaturation. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured LSD1 remaining at each temperature is then quantified, typically by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Experimental Workflow:
Caption: CETSA workflow for target engagement.
-
Detailed Protocol:
-
Treat cultured cells with GSK-LSD1 or vehicle control for a desired period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LSD1 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble LSD1 as a function of temperature to generate a melting curve. A rightward shift in the curve for GSK-LSD1-treated cells compared to the vehicle control confirms target engagement.
-
Signaling Pathway of LSD1 Inhibition
LSD1 functions within larger protein complexes to regulate gene expression. Its inhibition leads to the accumulation of H3K4me1/2 at specific gene promoters and enhancers, which can alter the transcriptional landscape of the cell. This can lead to the activation of tumor suppressor genes and the repression of oncogenes, ultimately affecting cell proliferation, differentiation, and survival.
Caption: LSD1 inhibition signaling pathway.
Conclusion
Confirming the inhibition of LSD1 by GSK-LSD1 requires a multi-faceted approach. Biochemical assays provide direct evidence of enzymatic inhibition and allow for the determination of potency. Cellular assays, including Western blotting for histone marks, ChIP-seq for genome-wide effects, and CETSA for target engagement, are crucial for validating the activity of GSK-LSD1 in a biologically relevant context. By employing the methods outlined in this guide, researchers can confidently assess the efficacy of GSK-LSD1 and other LSD1 inhibitors in their specific experimental systems.
References
- 1. researchgate.net [researchgate.net]
- 2. epigentek.com [epigentek.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK-LSD1: A Potent and Selective Inhibitor of Lysine-Specific Demethylase 1 with Superiority over Traditional Monoamine Oxidase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity and potency of the GSK-LSD1 inhibitor against various monoamine oxidase (MAO) inhibitors. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, demonstrates the superior selectivity of GSK-LSD1 for Lysine-Specific Demethylase 1 (LSD1) over MAO-A and MAO-B, highlighting its potential as a precise tool for epigenetic research and targeted therapeutic development.
Executive Summary
GSK-LSD1, an irreversible, mechanism-based inhibitor, demonstrates exceptional potency and selectivity for LSD1, an enzyme critically involved in histone demethylation and gene regulation.[1] In stark contrast, traditional monoamine oxidase inhibitors, while also targeting flavin-dependent amine oxidases, exhibit significant cross-reactivity with MAO-A and MAO-B, enzymes crucial for neurotransmitter metabolism. This lack of selectivity can lead to off-target effects, complicating their use as specific LSD1 probes and therapeutic agents. This guide presents a detailed analysis of the inhibitory activities of GSK-LSD1 and a panel of MAO inhibitors, underscoring the advanced profile of GSK-LSD1 for applications demanding precise LSD1 targeting.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for GSK-LSD1 and a selection of MAO inhibitors against LSD1, MAO-A, and MAO-B. The data clearly illustrates the superior selectivity of GSK-LSD1.
| Compound | Target | IC50 (nM) | Ki (µM) | Selectivity (Fold vs. MAO-A/B) |
| GSK-LSD1 | LSD1 | 16[1] | - | >1000-fold vs. MAO-A/B[1] |
| MAO-A | >16,000[1] | - | ||
| MAO-B | >16,000[1] | - | ||
| Tranylcypromine (TCP) | LSD1 | 20,700[2] | 242.7[2] | ~0.1-0.2-fold (less selective) |
| MAO-A | 2,300[2] | 101.9[2] | ||
| MAO-B | 950[2] | 16[2] | ||
| Phenelzine | LSD1 | - | - | - |
| MAO-A | 420[3] | - | ||
| MAO-B | 830[3] | - | ||
| Pargyline | LSD1 | - | - | |
| MAO-A | 3,840[3] | 13[4] | ||
| MAO-B | 240[3] | 0.5[4] | ||
| Selegiline | LSD1 | - | - | |
| MAO-A | - | - | ||
| MAO-B | 11.25 (in vitro)[5] | - | ||
| Moclobemide | LSD1 | - | - | |
| MAO-A | 10,000[6] | - | ||
| MAO-B | 1,000,000[6] | - | ||
| Iadademstat (ORY-1001) | LSD1 | 18[7] | - | >5500-fold vs. MAO-A/B[7] |
| MAO-A | >100,000[7] | - | ||
| MAO-B | >100,000[7] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented is a compilation from various sources for comparative purposes.
Experimental Protocols
The determination of inhibitory activity for LSD1 and MAO enzymes is critical for evaluating compound selectivity. The following are detailed methodologies for key experiments cited in this guide.
LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.[8]
Principle: LSD1 catalyzes the demethylation of a methylated histone H3 peptide substrate, producing formaldehyde and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red or a combination of 4-aminoantipyrine and 3,5-dichloro-2-hydroxybenzenesulfonate), resulting in a fluorescent or colorimetric signal that is proportional to LSD1 activity.[8]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., HEPES-Na, pH 7.5, containing KCl, MgCl₂, NP40, and BSA).[9]
-
Dilute recombinant human LSD1 enzyme to the desired concentration in assay buffer.
-
Prepare the methylated histone H3 peptide substrate solution.
-
Prepare a solution of HRP and the chromogenic substrate in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., GSK-LSD1 or MAO inhibitors).
-
-
Assay Procedure:
-
Add the LSD1 enzyme solution to the wells of a microtiter plate.
-
Add the test compound dilutions to the respective wells and incubate for a defined period (e.g., 10 minutes at room temperature) to allow for inhibitor binding.[9]
-
Initiate the enzymatic reaction by adding the histone H3 peptide substrate solution.
-
Add the HRP/chromogenic substrate solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the LSD1 horseradish peroxidase-coupled assay.
MAO-A and MAO-B Inhibition Assays (Kynuramine and Benzylamine Substrate Assays)
These continuous spectrophotometric assays are commonly used to determine the activity of MAO-A and MAO-B, respectively.[10]
Principle:
-
MAO-A: Kynuramine is a substrate for MAO-A. Its deamination leads to the formation of an unstable aldehyde which cyclizes to 4-hydroxyquinoline, a product that can be measured spectrophotometrically.[10][11]
-
MAO-B: Benzylamine is a substrate for MAO-B. Its deamination results in the formation of benzaldehyde, which can be monitored by the increase in absorbance at approximately 250 nm.[10][11]
Protocol Outline:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Dilute recombinant human MAO-A or MAO-B enzyme to the desired concentration in the assay buffer.
-
Prepare substrate solutions: kynuramine for MAO-A and benzylamine for MAO-B.
-
Prepare serial dilutions of the test compound.
-
-
Assay Procedure:
-
Add the assay buffer and the test compound dilutions to the wells of a UV-transparent microtiter plate.
-
Add the MAO-A or MAO-B enzyme solution to the respective wells.
-
Pre-incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the corresponding substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
-
Data Acquisition and Analysis:
-
Immediately begin monitoring the change in absorbance over time using a spectrophotometer at the appropriate wavelength (around 316 nm for 4-hydroxyquinoline and 250 nm for benzaldehyde).[10]
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Calculate the IC50 value as described for the LSD1 assay.
-
Caption: Workflow for MAO-A/B spectrophotometric assays.
Signaling Pathways
Understanding the distinct roles of LSD1 and the MAO enzymes is crucial for appreciating the importance of inhibitor selectivity.
LSD1 Signaling in Cancer
LSD1 is a key epigenetic regulator that primarily removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[12] Its overexpression is implicated in various cancers, where it contributes to oncogenesis by modulating several signaling pathways.
Caption: LSD1's role in key cancer-related signaling pathways.
LSD1's oncogenic roles include:
-
Repression of Tumor Suppressors: By demethylating H3K4me1/2 at the promoters of tumor suppressor genes, LSD1 can lead to their silencing. It can also directly demethylate and inactivate the p53 tumor suppressor protein.[13]
-
Activation of Oncogenic Pathways: LSD1 can activate pro-growth signaling pathways such as the Wnt/β-catenin pathway.[14]
-
Promotion of Epithelial-Mesenchymal Transition (EMT): LSD1 is involved in promoting EMT, a process that allows cancer cells to metastasize.[12]
MAO Signaling in Neurotransmission
Monoamine oxidases are critical for the degradation of monoamine neurotransmitters in the brain, thereby regulating mood, cognition, and motor control.[15]
Caption: The role of MAO-A and MAO-B in neurotransmitter degradation.
The two isoforms of MAO have different substrate specificities:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine, and also dopamine.[15]
-
MAO-B: Primarily metabolizes dopamine.[16]
Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the therapeutic use of MAO inhibitors as antidepressants and in the treatment of Parkinson's disease.
Conclusion
The data and experimental evidence presented in this guide unequivocally establish GSK-LSD1 as a highly potent and selective inhibitor of LSD1. Its greater than 1000-fold selectivity over MAO-A and MAO-B distinguishes it from traditional MAO inhibitors, which exhibit significant off-target activity. This superior selectivity makes GSK-LSD1 an invaluable tool for elucidating the specific biological roles of LSD1 in health and disease, and a promising scaffold for the development of targeted epigenetic therapies with an improved safety profile. For researchers investigating LSD1-mediated processes, the use of highly selective inhibitors like GSK-LSD1 is paramount to ensure that observed effects are not confounded by the inhibition of MAO enzymes.
References
- 1. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoamine neurotransmitter - Wikipedia [en.wikipedia.org]
- 16. dovepress.com [dovepress.com]
Benchmarking GSK-LSD1: A Comparative Guide to Newer LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK-LSD1 (also known as GSK2879552), against a panel of newer-generation inhibitors that have entered clinical development. The following sections present a comprehensive analysis of their enzymatic and cellular activities, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its activity is critical in various cellular processes, including differentiation, proliferation, and stem cell biology. The dysregulation of LSD1 has been implicated in the pathogenesis of numerous cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it an attractive therapeutic target.[1]
GSK-LSD1 is a potent and irreversible inhibitor of LSD1 that has been instrumental in elucidating the therapeutic potential of targeting this enzyme.[1][2] However, the field has rapidly evolved, with several new LSD1 inhibitors demonstrating promising preclinical and clinical activity. This guide focuses on a head-to-head comparison of GSK-LSD1 with three such inhibitors: iadademstat (ORY-1001), bomedemstat (IMG-7289), and pulrodemstat (CC-90011).
Quantitative Performance Comparison
The following tables summarize the in vitro potency of GSK-LSD1 and the newer LSD1 inhibitors. The data is compiled from a comprehensive comparative study by Maes et al. (2021) published in ACS Omega, ensuring a standardized experimental framework for objective evaluation.[3]
Table 1: In Vitro Enzymatic Inhibition of LSD1
This table presents the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, as determined by two distinct biochemical assays.
| Inhibitor | HTRF Assay IC50 (nM) | Horseradish Peroxidase Coupled Assay IC50 (nM) |
| GSK-LSD1 (GSK2879552) | 4.9 | 160 |
| Iadademstat (ORY-1001) | 0.01 | 0.8 |
| Bomedemstat (IMG-7289) | 0.86 | 29 |
| Pulrodemstat (CC-90011) | 0.25 | 1.8 |
Data extracted from Maes et al., ACS Omega, 2021.[3]
Table 2: Kinetic Parameters for Irreversible LSD1 Inhibitors
For irreversible inhibitors, the ratio of the inactivation rate constant (kinact) to the inhibitory constant (KI) provides a measure of the enzyme inactivation efficiency.
| Inhibitor | kinact/KI (M-1s-1) |
| GSK-LSD1 (GSK2879552) | 6.7 x 103 |
| Iadademstat (ORY-1001) | 1.19 x 106 |
| Bomedemstat (IMG-7289) | 1.62 x 104 |
Pulrodemstat is a reversible inhibitor and thus does not have a kinact value. Data extracted from Maes et al., ACS Omega, 2021.[3]
Table 3: Cellular Anti-proliferative Activity (EC50 in nM)
This table showcases the half-maximal effective concentration (EC50) of the inhibitors in reducing the viability of various cancer cell lines.
| Inhibitor | MV(4;11) (AML) | THP-1 (AML) | NCI-H1417 (SCLC) |
| GSK-LSD1 (GSK2879552) | 170 | >2000 | 18 |
| Iadademstat (ORY-1001) | 0.2 | 0.6 | 0.5 |
| Bomedemstat (IMG-7289) | 58 | 150 | 12 |
| Pulrodemstat (CC-90011) | 0.7 | 7 | 1.2 |
Data extracted from Maes et al., ACS Omega, 2021.[3]
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below to enable reproducibility and further investigation.
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the demethylation of a biotinylated H3K4me1 peptide substrate by LSD1.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3(1-21)K4me1 peptide substrate
-
Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore)
-
Streptavidin-XL665 (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA)
-
-
Procedure:
-
Add 2 µL of the test inhibitor at various concentrations to the wells of a low-volume 384-well plate.
-
Add 4 µL of a solution containing the LSD1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing the Eu3+-cryptate anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm/620 nm) and plot against inhibitor concentration to determine the IC50 value.
-
Horseradish Peroxidase (HRP) Coupled Assay for LSD1 Kinetics
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
-
Reagents:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
In a 96-well plate, add the LSD1 enzyme to the assay buffer.
-
Add the test inhibitor at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Simultaneously, add a solution containing HRP and Amplex® Red.
-
Measure the fluorescence intensity (excitation at 530-560 nm, emission at 590 nm) every minute for 30 minutes using a fluorescence plate reader.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
-
For irreversible inhibitors, incubate the enzyme and inhibitor for various times before adding the substrate to determine the inactivation rate constant (kinact).
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay determines the number of viable cells in culture based on the quantification of ATP.
-
Reagents:
-
Cancer cell lines (e.g., MV(4;11), THP-1, NCI-H1417)
-
Cell culture medium appropriate for the cell line
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitors for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the EC50 value.
-
Visualizing the Landscape of LSD1 Inhibition
To better understand the context of LSD1 inhibition, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: LSD1 signaling pathway and points of inhibition.
Caption: In vitro workflow for comparing LSD1 inhibitors.
Conclusion
This guide provides a data-driven comparison of GSK-LSD1 with the newer LSD1 inhibitors iadademstat, bomedemstat, and pulrodemstat. The presented in vitro data from a standardized comparative study indicates that while GSK-LSD1 remains a valuable research tool, these newer agents, particularly iadademstat and pulrodemstat, exhibit significantly enhanced potency in both biochemical and cellular assays. The detailed experimental protocols and pathway diagrams included herein are intended to facilitate further research and development in the pursuit of effective epigenetic therapies targeting LSD1. Researchers are encouraged to consider these findings when selecting an appropriate LSD1 inhibitor for their specific research needs.
References
Validating the Anti-proliferative Effects of GSK-LSD1 in 3D Culture: A Comparative Guide
Introduction
Lysine-specific demethylase 1 (LSD1), a key epigenetic regulator, is overexpressed in various cancers and plays a crucial role in tumor progression by altering gene expression.[1][2] Its inhibition has emerged as a promising therapeutic strategy. GSK-LSD1 is a potent and selective irreversible inhibitor of LSD1.[3][4] While traditional 2D cell culture has been instrumental in initial drug screening, three-dimensional (3D) culture models, such as tumor spheroids, are gaining prominence as they more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients.[5][6] This guide provides a comparative analysis of the anti-proliferative effects of GSK-LSD1 in the context of 3D cell culture, summarizes available data, and offers detailed experimental protocols for researchers.
While direct comparative studies of GSK-LSD1 and other LSD1 inhibitors in 3D spheroid models are limited in publicly available literature, this guide synthesizes existing 2D and disparate 3D data to provide a comprehensive overview for researchers in drug development.
Comparative Analysis of LSD1 Inhibitors: Proliferative Effects
The potency of LSD1 inhibitors can vary significantly across different cancer types and culture models. Below is a summary of reported anti-proliferative activities for GSK-LSD1 and other common LSD1 inhibitors in both 2D and 3D environments.
Anti-proliferative Activity in 2D Cell Culture
This table summarizes the half-maximal inhibitory concentration (IC50) values of various LSD1 inhibitors against different cancer cell lines grown in traditional 2D monolayer cultures. GSK-LSD1 (also reported as OG-668) demonstrates low nanomolar efficacy.[7][8]
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| GSK-LSD1 (OG-668) | THP-1 | Acute Myeloid Leukemia | 7.6 |
| NCI-H526 | Small Cell Lung Cancer | 10 | |
| Iadademstat (ORY-1001) | THP-1 | Acute Myeloid Leukemia | <2 |
| NCI-H526 | Small Cell Lung Cancer | <10 | |
| GSK2879552 | THP-1 | Acute Myeloid Leukemia | 20 |
| NCI-H526 | Small Cell Lung Cancer | 20 | |
| Seclidemstat (SP-2577) | THP-1 | Acute Myeloid Leukemia | 1300 |
| NCI-H526 | Small Cell Lung Cancer | >2000 |
Data compiled from a comprehensive in vitro characterization study.[7]
Anti-proliferative Activity in 3D Cell Culture Models
Direct, side-by-side comparisons of LSD1 inhibitors in 3D spheroid models are not extensively documented. The following table presents available data from different studies, highlighting the need for direct comparative experiments. It is crucial to note that experimental conditions, such as the specific 3D model and cell line, can significantly influence the observed efficacy.
| Inhibitor | 3D Model System | Cancer Type | Observed Effect |
| GSK-LSD1 | Human Organotypic Skin Culture | Squamous Cell Carcinoma | Significantly reduced epidermal progenitor cell growth.[1] |
| Iadademstat (ORY-1001) | Mammospheres | Breast Cancer | Suppresses mammosphere formation with an IC50 of 12 nM.[9] |
| PIK3CA Inhibitors | Cal33 Spheroids | Head and Neck Cancer | Dose-dependent reduction in spheroid size and viability (BEZ-235 IC50 ≈ 1.85 µM).[10][11] |
Note: The data for PIK3CA inhibitors is included to provide context on how anti-proliferative effects are quantified in 3D spheroid models.
Mechanism of Action: How GSK-LSD1 Inhibits Proliferation
GSK-LSD1 functions by irreversibly inhibiting LSD1, which is primarily a transcriptional co-repressor that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2).[1][4] The inhibition of LSD1 by GSK-LSD1 leads to the reactivation of silenced tumor suppressor genes and the repression of oncogenic pathways, ultimately leading to reduced cell proliferation.
Several key signaling pathways are modulated by GSK-LSD1:
-
p53 Pathway Activation: GSK-LSD1 has been shown to increase the expression of the tumor suppressor p53.[2][12]
-
Inhibition of Oncogenic Pathways: It inhibits several pro-proliferative signaling networks, including c-Myc, Wnt/β-catenin, and YAP-induced pathways.[2][12]
-
Downregulation of EGF Signaling: GSK-LSD1 can attenuate the epidermal growth factor (EGF) signaling pathway, which is a critical driver of cell proliferation in many cancers.[2]
Below is a diagram illustrating the signaling pathways affected by GSK-LSD1.
Caption: Signaling pathways modulated by GSK-LSD1 leading to reduced cell proliferation.
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for 3D spheroid formation and a standard proliferation assay are provided below.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform, single spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells per 100 µL, requires optimization for each cell line).
-
Dispense 100 µL of the cell suspension into each well of the ULA plate.
-
Centrifuge the plate at low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Spheroid size and compactness should be monitored daily via microscopy.
Protocol 2: 3D Spheroid Anti-Proliferation Assay (CellTiter-Glo® 3D)
This assay quantifies ATP as an indicator of metabolically active, viable cells.[13][14][15]
Materials:
-
Pre-formed 3D spheroids in ULA plates (from Protocol 1)
-
GSK-LSD1 and other test compounds
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled multiwell plates (if spheroids were formed in clear plates)
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare serial dilutions of GSK-LSD1 and other inhibitors in complete culture medium.
-
Carefully remove 50 µL of conditioned medium from each well containing a spheroid and add 50 µL of the appropriate drug dilution. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After incubation, equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[13]
-
If using a non-opaque plate, transfer the lysate to an opaque-walled plate.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the dose-response curves.
The following diagram illustrates the experimental workflow for validating the anti-proliferative effects of GSK-LSD1 in 3D culture.
Caption: Workflow for assessing the anti-proliferative effects of GSK-LSD1 in 3D spheroids.
Conclusion
GSK-LSD1 is a potent inhibitor of LSD1 with demonstrated anti-proliferative effects in various cancer models. The transition to 3D culture systems is critical for more physiologically relevant drug screening. While direct comparative data for GSK-LSD1 in 3D spheroid models remains sparse, the available information from 2D and organotypic cultures suggests it is a highly active compound. The provided protocols offer a standardized framework for researchers to conduct their own comprehensive evaluations and head-to-head comparisons of GSK-LSD1 and other LSD1 inhibitors, which will be essential for advancing our understanding of their therapeutic potential.
References
- 1. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LSD1 epigenetically attenuates oral cancer growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Optimization of 3D-aggregated spheroid model (3D-ASM) for selecting high efficacy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
- 15. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
